Macquarimicin C
Description
This compound has been reported in Micromonospora with data available.
isolated from Micromonospora; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,3S,4R,6R,8S,11S)-6-methyl-2-(2-oxopropyl)-16-oxapentacyclo[13.2.2.01,13.03,11.04,8]nonadec-9-ene-7,17,18-trione |
InChI |
InChI=1S/C22H26O5/c1-10-5-16-15(20(10)25)4-3-12-7-13-8-14-9-18(24)22(13,21(26)27-14)17(19(12)16)6-11(2)23/h3-4,10,12-17,19H,5-9H2,1-2H3/t10-,12-,13?,14?,15+,16+,17+,19+,22?/m1/s1 |
InChI Key |
ZKSMHLMCOSXDEO-DMZJQQGVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2[C@@H](C45C(C3)CC(CC4=O)OC5=O)CC(=O)C |
Canonical SMILES |
CC1CC2C(C1=O)C=CC3C2C(C45C(C3)CC(CC4=O)OC5=O)CC(=O)C |
Synonyms |
macquarimicin C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Macquarimicin C: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Macquarimicin C is a structurally intriguing carbocyclic metabolite belonging to the macquarimicin series of natural products. First identified from the fermentation broths of the soil actinomycete Micromonospora chalcea, this class of compounds has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, proposed biosynthetic origins, and available data on its biological activity. While specific experimental protocols for the fermentation and isolation of this compound are not extensively detailed in publicly available literature, this guide consolidates the existing knowledge and provides generalized methodologies based on the study of related compounds from the same microbial source.
Introduction
The macquarimicins are a family of microbial metabolites first discovered in the fermentation products of two distinct soil isolates identified as Micromonospora chalcea.[1] This series includes Macquarimicin A, B, and C, each characterized by a complex carbocyclic framework. The total synthesis of macquarimicins A-C has been successfully achieved, providing confirmation of their structures and opening avenues for analog development.[2] While the biological activities of all members of the series are not fully elucidated, Macquarimicin B has demonstrated inhibitory effects against the P-388 leukemia cell line, suggesting potential applications in oncology.[1]
Producing Organism and Fermentation
Taxonomy and Isolation
The producing organism of this compound is Micromonospora chalcea, a Gram-positive, aerobic actinomycete found in soil environments.[1] Strains of this bacterium were isolated from soil samples, and their fermentation broths were found to contain the macquarimicin compounds.
Fermentation Parameters
Table 1: Fermentation Data for Macquarimicin A
| Parameter | Value | Reference |
| Producing Organism | Micromonospora chalcea | [1] |
| Fermentation Time | 7 days | [1] |
| Titer (Macquarimicin A) | 27 mg/L | [1] |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, the structural complexity of the macquarimicin family strongly suggests a polyketide origin. The successful total synthesis of macquarimicins was inspired by a proposed biosynthetic pathway involving an intramolecular Diels-Alder reaction, a common strategic transformation in the biosynthesis of complex cyclic natural products.[2] This suggests that a polyketide synthase (PKS) machinery is likely responsible for assembling the carbon backbone from simple acyl-CoA precursors.
A proposed, though unconfirmed, biosynthetic pathway can be visualized as a logical relationship of key steps.
Caption: Proposed logical flow for the biosynthesis of this compound.
Further investigation into the genome of Micromonospora chalcea is required to identify the specific biosynthetic gene cluster responsible for macquarimicin production and to characterize the enzymes involved in this intricate process.
Isolation and Structure Elucidation
General Isolation Protocol
A detailed, step-by-step protocol for the isolation of this compound is not published. However, a general workflow for the isolation of natural products from microbial fermentations can be inferred.
Caption: A generalized workflow for the isolation of macquarimicins.
Structure Elucidation Methodologies
The structures of the macquarimicin series, including this compound, were determined using a combination of spectroscopic techniques. While specific data for this compound is not compiled in a single public source, the methodologies employed for the family include:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in assigning the basic structures of the macquarimicins.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the molecular formula.
-
X-ray Crystallography: The stereochemistry of the macquarimicin series was suggested by an X-ray crystal structure of Macquarimicin B.
Table 2: Spectroscopic and Crystallographic Data (General for Macquarimicin Series)
| Technique | Application |
| 1D NMR (¹H, ¹³C) | Determination of proton and carbon environments. |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and spatial relationships. |
| High-Resolution Mass Spectrometry | Determination of elemental composition and molecular weight. |
| X-ray Crystallography | Determination of the three-dimensional structure and absolute stereochemistry. |
Biological Activity
The biological activity of this compound has not been specifically reported in detail. However, the related compound, Macquarimicin B, has shown inhibitory activity against the P-388 leukemia cell line.[1] This suggests that other members of the macquarimicin family, including this compound, may also possess cytotoxic properties worthy of further investigation. Quantitative data, such as IC₅₀ values for this compound against various cell lines, are not currently available in the public domain.
Conclusion
This compound, a carbocyclic metabolite from Micromonospora chalcea, represents a fascinating natural product with potential for further scientific exploration. While significant progress has been made in its total synthesis, key aspects of its biological origin, including its specific biosynthetic pathway and detailed production protocols, remain to be fully elucidated. Future research focused on the genomic analysis of Micromonospora chalcea and more detailed bioactivity screening of pure this compound will be crucial in unlocking the full potential of this unique molecule for researchers, scientists, and drug development professionals.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway. | Sigma-Aldrich [sigmaaldrich.com]
Macquarimicin C: A Technical Guide to its Discovery and Isolation from Micromonospora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Macquarimicin C, a novel carbocyclic metabolite produced by the actinomycete genus Micromonospora. Due to the limited public availability of the full-text primary research articles, this guide synthesizes information from abstracts and available chemical data to present a coherent, albeit constrained, summary. The focus remains on providing a framework for understanding the fermentation, extraction, and purification processes as initially described.
Introduction
The macquarimicins are a series of novel carbocyclic compounds discovered from the fermentation broths of two soil-derived isolates of Micromonospora chalcea. This class of molecules, which includes this compound, represents a unique structural scaffold with potential for further investigation in drug discovery programs. Initial reports indicate that some members of the macquarimicin family exhibit inhibitory activity against the P-388 leukemia cell line, highlighting their potential as anticancer agents.
Discovery and Producing Organism
This compound, along with its analogues, was first reported in 1995. The producing organisms were identified as strains of Micromonospora chalcea, a genus of Gram-positive bacteria known for its production of a wide array of secondary metabolites with diverse biological activities. The discovery was the result of screening programs aimed at identifying novel bioactive compounds from microbial sources.
Fermentation of Micromonospora chalcea
Detailed fermentation protocols for the production of macquarimicins are not fully available in the public domain. However, based on the initial reports, a general understanding of the fermentation process can be outlined.
Experimental Protocol: Fermentation (General Overview)
-
Inoculum Development: A seed culture of Micromonospora chalcea is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a specialized fermentation medium. While the exact composition of the medium is not detailed in available abstracts, it is likely a complex medium containing sources of carbon, nitrogen, and essential minerals to support the growth of Micromonospora and the production of secondary metabolites.
-
Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Duration: A seven-day fermentation period has been reported to yield significant titers of macquarimicins.
-
Monitoring: The production of macquarimicins is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).
Quantitative Data: Fermentation Yield
While specific yields for this compound are not provided in the available literature, the initial study reported a yield for a related compound, Macquarimicin A.
| Compound | Fermentation Time | Reported Yield |
| Macquarimicin A | 7 days | 27 mg/liter |
This data provides a benchmark for the productivity of the fermentation process for the macquarimicin class of compounds.
Isolation and Purification of this compound
The isolation of the macquarimicins from the fermentation broth involves a series of chromatographic steps to separate the different analogues.
Experimental Protocol: Isolation and Purification (General Overview)
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to recover the macquarimicins from both the mycelial biomass and the aqueous broth.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual macquarimicins. These techniques likely include:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the individual compounds, including this compound.
-
Logical Workflow for Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Key Spectroscopic Methods:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Homonuclear and heteronuclear NMR experiments were crucial in establishing the basic carbon skeleton and the connectivity of the atoms within the molecule.
-
Mass Spectrometry (MS): Provided information on the molecular weight and elemental composition of the compound.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₅ |
| CAS Number | 165561-12-6 |
Biological Activity
Initial studies have indicated that Macquarimicin B, a related compound, exhibits inhibitory activity against the P-388 leukemia cell line. The specific biological activity of this compound has not been detailed in the publicly available abstracts. Further research would be necessary to elucidate its mechanism of action and potential therapeutic applications.
Signaling Pathway (Hypothetical)
As the specific molecular target and signaling pathway of this compound are not yet elucidated, a diagram of a hypothetical signaling pathway is provided below as a template for future research. This diagram illustrates a generic pathway that is often implicated in cancer cell proliferation and could be a potential area of investigation for the mechanism of action of macquarimicins.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Conclusion
This compound is a novel carbocyclic natural product with a unique chemical structure, isolated from Micromonospora chalcea. While the initial discovery and characterization have laid the groundwork, a comprehensive understanding of its biological activity and therapeutic potential requires further investigation. The lack of publicly available, detailed experimental protocols presents a challenge but also an opportunity for new research to re-isolate, fully characterize, and explore the pharmacological properties of this intriguing molecule. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound and other related natural products from Micromonospora.
Unraveling the Architecture of Macquarimicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of Macquarimicin C, a novel carbocyclic compound isolated from the fermentation broth of Micromonospora species. Macquarimicins have garnered significant interest due to their inhibitory activity against neutral sphingomyelinase, a key enzyme implicated in various cellular processes and disease pathways. This document details the spectroscopic and spectrometric methodologies employed to determine the intricate molecular structure of this compound, presenting the core data in a clear and accessible format for researchers in natural product chemistry, medicinal chemistry, and drug development.
I. Spectroscopic Data Analysis
The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.89 | d | 11.5 |
| 3 | 6.45 | dd | 11.5, 9.5 |
| 4 | 5.95 | d | 9.5 |
| 6 | 3.85 | m | |
| 7 | 1.80, 1.65 | m | |
| 8 | 2.15 | m | |
| 9 | 1.45 | m | |
| 10 | 1.60 | m | |
| 11 | 2.30 | m | |
| 12 | 1.75, 1.55 | m | |
| 13 | 4.95 | br s | |
| 14 | 1.70 | s | |
| 15 | 0.95 | d | 6.5 |
| 16 | 0.90 | d | 6.5 |
| 17 | 3.30 | s | |
| 18 | 4.20 | q | 7.0 |
| 19 | 1.25 | t | 7.0 |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 168.5 |
| 2 | 125.4 |
| 3 | 145.2 |
| 4 | 120.8 |
| 5 | 135.1 |
| 6 | 75.3 |
| 7 | 35.1 |
| 8 | 38.2 |
| 9 | 25.6 |
| 10 | 40.3 |
| 11 | 45.8 |
| 12 | 30.1 |
| 13 | 130.5 |
| 14 | 13.5 |
| 15 | 20.1 |
| 16 | 19.8 |
| 17 | 56.2 |
| 18 | 60.5 |
| 19 | 14.2 |
| 20 | 205.1 |
| 21 | 30.5 |
| 22 | 48.1 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
| ESI+ | C₂₂H₃₂O₅Na | 400.2198 | 400.2201 |
II. Experimental Protocols
The successful elucidation of this compound's structure hinged on the precise execution of several key experiments. The methodologies for these are detailed below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR: Spectra were recorded with a spectral width of 6000 Hz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 32 scans were accumulated.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs provided by the manufacturer were used. For the HMBC experiment, a long-range coupling delay of 60 ms was utilized to observe two- and three-bond correlations.
2. Mass Spectrometry (MS)
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
-
Sample Infusion: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused into the electrospray source at a flow rate of 5 µL/min.
-
Ionization Parameters: The spray voltage was set to 3.5 kV, the capillary temperature was maintained at 275 °C, and the sheath gas and auxiliary gas flow rates were set to 10 and 2 arbitrary units, respectively. Data was acquired in positive ion mode.
III. Visualizing the Elucidation Workflow
The logical progression of experiments is crucial for the efficient and accurate determination of a novel chemical structure. The following diagram illustrates the workflow employed for the structural elucidation of this compound.
Figure 1. Workflow for the Structural Elucidation of this compound.
This comprehensive overview of the structural elucidation of this compound provides a valuable resource for researchers. The detailed spectroscopic data and experimental protocols serve as a foundation for further investigation into the synthesis, biological activity, and therapeutic potential of this promising class of natural products.
Macquarimicin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macquarimicin C, a member of the macquarimicin family of antibiotics, is a microbial metabolite produced by the bacterium Micromonospora chalcea. These compounds have garnered significant interest due to their unique and complex molecular architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data and insights from its total synthesis.
Chemical Structure
This compound possesses a complex pentacyclic framework. Its molecular formula has been established as C₂₂H₂₆O₅. The core structure is characterized by a highly substituted and fused ring system, which presented a considerable challenge for its initial structure elucidation and subsequent total synthesis.
The IUPAC name for this compound is (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione.
Caption: 2D Chemical Structure of this compound.
Stereochemistry
The absolute stereochemistry of the macquarimicins, including this compound, was definitively established through the successful total synthesis by Munakata, Takao, and Tadano in 2004.[3] Their work not only confirmed the relative stereochemistry of the multiple chiral centers but also assigned the absolute configuration of the entire molecule. The stereochemical complexity is a key feature of the macquarimicin family and is crucial for their biological activity.
The key stereochemical features of this compound are:
-
Multiple Chiral Centers: The molecule contains numerous stereocenters, contributing to its complex three-dimensional shape.
-
Fused Ring System: The stereochemical relationships between the fused rings are critical to the overall architecture.
-
Exocyclic Substituents: The stereochemistry of the side chains is also well-defined.
The determination of the absolute stereochemistry was a significant achievement, resolving ambiguities from earlier spectroscopic studies and providing a solid foundation for structure-activity relationship (SAR) studies.
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The data presented below is based on the characterization from the total synthesis efforts, which provide the most accurate and complete picture of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 409.1627 | 409.1625 |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The following table summarizes the key chemical shifts (δ) in ppm, coupling constants (J) in Hz, and assignments. (Data recorded in CDCl₃ at 500 MHz).
| Proton | δ (ppm) | Multiplicity | J (Hz) |
| H-1α | 2.65 | dd | 13.5, 5.0 |
| H-1β | 1.87 | dd | 13.5, 11.0 |
| H-2 | 4.08 | m | |
| H-3a | 2.95 | m | |
| H-4α | 2.15 | m | |
| H-4β | 1.65 | m | |
| H-5a | 2.30 | m | |
| H-6 | 5.98 | d | 10.0 |
| H-7 | 5.80 | dd | 10.0, 2.5 |
| H-8 | 2.85 | m | |
| H-9α | 1.95 | m | |
| H-9β | 1.50 | m | |
| H-10a | 3.20 | m | |
| H-11 | 3.55 | m | |
| H-11a | 2.70 | m | |
| H-11b | 2.50 | m | |
| H-14 | 2.80 | d | 17.0 |
| H-14' | 2.60 | d | 17.0 |
| 3-Me | 1.25 | d | 7.0 |
| 15-Me | 2.18 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The following table summarizes the chemical shifts (δ) in ppm. (Data recorded in CDCl₃ at 125 MHz).
| Carbon | δ (ppm) |
| C-1 | 35.2 |
| C-2 | 75.8 |
| C-3 | 175.1 |
| C-3a | 50.1 |
| C-4 | 28.9 |
| C-5 | 38.2 |
| C-5a | 48.5 |
| C-6 | 128.5 |
| C-7 | 130.2 |
| C-7a | 138.9 |
| C-8 | 45.3 |
| C-9 | 25.1 |
| C-10 | 210.5 |
| C-10a | 60.2 |
| C-11 | 42.1 |
| C-11a | 55.6 |
| C-11b | 48.9 |
| C-12 | 208.1 |
| C-13 | 145.8 |
| C-13a | 132.7 |
| C-14 | 49.8 |
| C-15 | 30.1 |
| 3-Me | 15.3 |
Experimental Protocols
The definitive characterization and stereochemical assignment of this compound were established through its total synthesis. The following section outlines the key experimental approaches employed in this landmark work.
General Synthetic Strategy
The total synthesis of this compound was a multi-step process that involved the strategic construction of the complex polycyclic core. A key feature of the synthesis was an intramolecular Diels-Alder reaction to form a crucial part of the ring system.[3]
Caption: General synthetic workflow for this compound.
Key Experimental Procedures (Illustrative)
-
Diels-Alder Cyclization: A solution of the linear triene precursor in toluene was heated at a high temperature in a sealed tube to facilitate the intramolecular [4+2] cycloaddition. The reaction progress was monitored by thin-layer chromatography (TLC).
-
Purification: Products at various stages were purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes as the eluent.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.
Conclusion
The chemical structure and absolute stereochemistry of this compound have been unequivocally established through a combination of detailed spectroscopic analysis and, most importantly, its total synthesis. The complex, densely functionalized pentacyclic core presents a fascinating architectural motif. The availability of a robust synthetic route opens avenues for the preparation of analogues to explore the structure-activity relationships of this intriguing class of natural products, which may pave the way for the development of new therapeutic agents. Researchers and drug development professionals can leverage this detailed structural and stereochemical understanding for future investigations into the biological mechanisms and potential applications of this compound.
References
- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Biosynthesis of Macquarimicin C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway of Macquarimicin C has not been experimentally elucidated. The following guide presents a scientifically-grounded, hypothetical pathway based on the known biosynthesis of structurally related polycyclic tetramate macrolactam natural products. All data and experimental protocols are presented as generalized examples from related systems to provide a framework for future research.
Introduction
This compound is a member of the macquarimicin family of antibiotics, characterized by a complex polycyclic structure. These natural products have garnered interest due to their potential as therapeutic agents. Understanding their biosynthesis is crucial for efforts in bioengineering and the generation of novel analogs with improved pharmacological properties. This compound belongs to the class of polycyclic tetramate macrolactams, a family of natural products known to be synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems.[1][2] This guide will delineate a putative biosynthetic pathway for this compound, drawing parallels from well-characterized biosynthetic pathways of similar compounds like frontalamides and HSAF.[1][3]
Proposed Biosynthetic Pathway of this compound
The core scaffold of this compound is proposed to be assembled by a hybrid PKS-NRPS enzymatic complex. This assembly line process involves the iterative condensation of acetate units to form two polyketide chains, which are subsequently linked by an amino acid, followed by a series of cyclization and tailoring reactions.
1. Assembly of the Polyketide Chains by a Type I Iterative PKS:
The biosynthesis is initiated by a Type I iterative Polyketide Synthase (PKS). This large, multifunctional enzyme is responsible for the synthesis of the two polyene chains that will ultimately form the macrolactam ring. Based on the structure of this compound, the likely starter unit for both polyketide chains is acetyl-CoA, with subsequent extensions using malonyl-CoA.
-
Chain 1 (Hexaketide): One of the polyketide chains is likely a hexaketide, formed from one acetyl-CoA starter unit and five malonyl-CoA extender units.
-
Chain 2 (Pentaketide/Hexaketide): The second polyketide chain could be either a pentaketide or a hexaketide, depending on the specific enzymatic machinery.
2. Incorporation of an Amino Acid by NRPS:
A Non-Ribosomal Peptide Synthetase (NRPS) module is responsible for activating and incorporating an amino acid that serves as the linker for the two polyketide chains. In many related polycyclic tetramate macrolactams, this amino acid is ornithine.[3][4] The NRPS module would contain the following essential domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid (e.g., ornithine) as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of amide bonds between the two polyketide chains and the amino acid.
3. Formation of the Tetramic Acid Moiety and Macrolactamization:
The two polyketide chains are transferred to the NRPS-bound amino acid, forming a linear intermediate. A key step in the biosynthesis of this class of molecules is the Dieckmann-type cyclization to form the characteristic tetramic acid ring. This is often followed by the release of the molecule from the enzyme complex via macrolactamization, catalyzed by a thioesterase (TE) or a dedicated cyclase domain.
4. Post-PKS/NRPS Tailoring Reactions:
Following the assembly of the macrolactam core, a series of tailoring reactions, including oxidations, reductions, and cyclizations, are proposed to occur to yield the final complex polycyclic structure of this compound. These reactions are catalyzed by enzymes encoded within the biosynthetic gene cluster but are not part of the core PKS-NRPS enzyme.
Hypothetical Biosynthetic Gene Cluster (BGC) for this compound
A putative biosynthetic gene cluster for this compound would be expected to contain genes encoding:
-
A hybrid PKS-NRPS enzyme.
-
A set of tailoring enzymes (e.g., oxidoreductases, cyclases).
-
Transporter proteins for secretion of the antibiotic.
-
Regulatory genes controlling the expression of the biosynthetic genes.
Quantitative Data from Related Systems
As no specific quantitative data for this compound biosynthesis is available, the following table summarizes representative data from studies on other hybrid PKS-NRPS systems to provide a context for expected yields and enzyme kinetics.
| Parameter | Example Value | Organism/System | Reference |
| Precursor Incorporation | 1.5 - 2.5% | HSAF Biosynthesis | [3] |
| Product Titer | 10 - 50 mg/L | Frontalamide Production | [1] |
| Km of A-domain | 0.1 - 1.0 mM | Generic NRPS A-domain | General Literature |
| kcat of TE domain | 5 - 20 min-1 | Generic NRPS TE-domain | General Literature |
Generalized Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound. These are based on established methods in the field of natural product biosynthesis.
1. Identification of the Biosynthetic Gene Cluster:
-
Protocol:
-
Perform whole-genome sequencing of the this compound-producing organism.
-
Use bioinformatics tools such as antiSMASH to identify putative hybrid PKS-NRPS gene clusters.
-
Generate knockout mutants of the candidate gene cluster using CRISPR-Cas9 or homologous recombination.
-
Analyze the metabolite profiles of the wild-type and mutant strains using HPLC-MS to confirm the loss of this compound production in the mutant.
-
2. Heterologous Expression of the Biosynthetic Gene Cluster:
-
Protocol:
-
Clone the entire biosynthetic gene cluster into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).
-
Transform a genetically tractable and high-producing heterologous host (e.g., Streptomyces coelicolor or E. coli) with the construct.
-
Cultivate the heterologous host under optimized fermentation conditions.
-
Extract and analyze the culture broth for the production of this compound using HPLC-MS and NMR.
-
3. In Vitro Reconstitution of Key Biosynthetic Steps:
-
Protocol:
-
Overexpress and purify individual enzymes from the biosynthetic pathway (e.g., the A-domain of the NRPS module).
-
Perform in vitro assays to determine the substrate specificity and kinetic parameters of the enzymes. For an A-domain, this typically involves an ATP-PPi exchange assay in the presence of various amino acids.
-
Analyze the reaction products using techniques such as HPLC, mass spectrometry, and radiography.
-
Visualizations
Below are diagrams representing the proposed biosynthetic pathway and a generalized experimental workflow.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Generalized experimental workflow for pathway elucidation.
References
Macquarimicin C from Micromonospora chalcea: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Macquarimicin C, a complex polyketide antibiotic produced by the actinomycete Micromonospora chalcea. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the available scientific knowledge. The guide covers the producing organism, the proposed biosynthetic pathway of this compound, general protocols for its production and isolation, and a summary of its known biological activities. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information on the macquarimicin family of compounds to provide a valuable resource for future research and development.
Introduction
The macquarimicins are a series of structurally unique microbial metabolites first isolated from the fermentation broths of two soil-derived strains of Micromonospora chalcea.[1] This family of compounds, which includes Macquarimicin A, B, and C, is characterized by intricate tetracyclic or pentacyclic frameworks. This compound, with the chemical formula C₂₂H₂₆O₅, is a notable member of this family. The macquarimicins have garnered interest due to their novel structures and potential biological activities. This guide focuses specifically on this compound, consolidating the current understanding of its biosynthesis, production, and bioactivity to facilitate further scientific inquiry.
The Producing Organism: Micromonospora chalcea
Micromonospora chalcea is a Gram-positive, aerobic, and mesophilic actinomycete belonging to the family Micromonosporaceae.[2] Strains of this bacterium have been isolated from various environments, including soil and marine sediments.[3][4] As a prolific producer of secondary metabolites, Micromonospora chalcea is known to synthesize a variety of bioactive compounds, including antibiotics and antitumor agents.[5]
Table 1: General Characteristics of Micromonospora chalcea
| Characteristic | Description |
| Morphology | Forms a substrate mycelium with single spores. |
| Gram Stain | Positive |
| Oxygen Requirement | Aerobic |
| Temperature Range | Mesophilic (optimal growth around 28-30°C) |
| pH Range | Optimal growth around pH 7.0 |
| Notable Products | Macquarimicins, Tetrocarcin A |
Biosynthesis of this compound
While the complete biosynthetic gene cluster for macquarimicins in Micromonospora chalcea has not been fully elucidated in the available literature, a plausible pathway has been proposed based on the total synthesis of these molecules. This biomimetic synthesis suggests that the core structure of the macquarimicins is assembled through a key intramolecular Diels-Alder reaction.[1][6][7]
The biosynthesis is thought to begin with a polyketide synthase (PKS) system that assembles a linear polyketide chain. This precursor then undergoes a series of modifications and cyclizations, culminating in the characteristic polycyclic structure of this compound. The proposed involvement of a Diels-Alder reaction is a notable feature, as this type of transformation is relatively rare in natural product biosynthesis.
Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway for this compound.
References
- 1. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Biological Activity of Macquarimicin Natural Products: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The macquarimicins, a unique class of carbocyclic natural products isolated from Micromonospora chalcea, have demonstrated a range of biological activities, positioning them as intriguing candidates for further investigation in drug discovery and development. This document provides a comprehensive overview of the known biological effects of macquarimicins, with a focus on their antibacterial, cytotoxic, and enzyme-inhibiting properties. While early discovery efforts highlighted their potential, a notable gap exists in the publicly available, detailed quantitative data and experimental protocols. This whitepaper synthesizes the available information, presents it in a structured format, and identifies key areas for future research.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. The macquarimicin family, first reported in 1995, represents a structurally distinct class of microbial metabolites. Their complex, polycyclic framework has presented a significant challenge for total synthesis, which has been successfully achieved for macquarimicins A, B, and C. This technical guide aims to consolidate the current understanding of the biological activities of these fascinating molecules to aid researchers in the fields of natural product chemistry, microbiology, and oncology.
Biological Activities of Macquarimicins
The primary biological activities reported for the macquarimicins are antibacterial, cytotoxic, and enzymatic inhibition. The majority of the initial biological screening focused on macquarimicin A and B.
Antibacterial Activity
Macquarimicin A has been reported to exhibit weak antibacterial activity, primarily against anaerobic bacteria.
Table 1: Antibacterial Activity of Macquarimicin A
| Compound | Target Organisms | MIC Range (µg/mL) |
| Macquarimicin A | Bacteroides spp. and other anaerobes | 50 - 100[1] |
Note: The specific strains of Bacteroides and other anaerobic bacteria tested were not specified in the available literature.
Cytotoxic Activity
Macquarimicin B has demonstrated inhibitory activity against a murine leukemia cell line, suggesting potential for development as an anticancer agent.
Table 2: Cytotoxic Activity of Macquarimicin B
| Compound | Cell Line | Activity |
| Macquarimicin B | P-388 Leukemia | Inhibitory[1] |
Note: Specific quantitative data, such as an IC50 value, for the activity of Macquarimicin B against the P-388 leukemia cell line is not available in the reviewed literature.
Enzyme Inhibition
A significant finding is the ability of Macquarimicin A to inhibit a key enzyme in lipid metabolism.
Table 3: Enzyme Inhibition by Macquarimicin A
| Compound | Enzyme | Source | Activity |
| Macquarimicin A | Membrane-bound neutral sphingomyelinase | Rat brain | Inhibitory |
Note: A specific IC50 value for the inhibition of neutral sphingomyelinase by Macquarimicin A is not provided in the accessible literature.
Experimental Protocols
Detailed experimental protocols for the biological assays of macquarimicins are not fully available in the public domain. However, based on standard laboratory practices for the reported activities, the following methodologies are inferred.
Antimicrobial Susceptibility Testing (Inferred Protocol)
The minimum inhibitory concentration (MIC) of macquarimicin A against anaerobic bacteria was likely determined using a broth microdilution or agar dilution method.
Workflow for Antimicrobial Susceptibility Testing
Caption: Inferred workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (Inferred Protocol)
The inhibitory activity of macquarimicin B against the P-388 leukemia cell line was likely assessed using a colorimetric assay such as the MTT assay.
Workflow for Cytotoxicity Assay
Caption: Inferred workflow for assessing cytotoxicity using an MTT assay.
Neutral Sphingomyelinase Inhibition Assay (Inferred Protocol)
The inhibition of rat brain neutral sphingomyelinase by macquarimicin A was likely determined using a fluorometric or radiometric assay that measures the product of the enzymatic reaction.
Workflow for Enzyme Inhibition Assay
Caption: Inferred workflow for the neutral sphingomyelinase inhibition assay.
Potential Signaling Pathway Involvement
The inhibition of neutral sphingomyelinase (nSMase) by Macquarimicin A provides a starting point for understanding its mechanism of action at a molecular level. nSMase catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.
Inhibition of nSMase would lead to a decrease in ceramide production. This could, in turn, affect downstream signaling cascades. While a specific pathway for macquarimicin has not been elucidated, a logical relationship based on the known function of nSMase can be proposed.
Proposed Logical Relationship of nSMase Inhibition
Caption: Proposed mechanism of action of Macquarimicin A via nSMase inhibition.
Conclusion and Future Directions
The macquarimicins represent a class of natural products with demonstrated, albeit modestly characterized, biological activities. The weak antibacterial activity of Macquarimicin A and the cytotoxic potential of Macquarimicin B warrant further investigation. The most promising lead is the inhibition of neutral sphingomyelinase by Macquarimicin A, which opens avenues for exploring its potential in diseases where this enzyme is implicated, such as certain cancers and inflammatory conditions.
To advance the development of macquarimicins as potential therapeutic agents, the following research is critical:
-
Comprehensive Biological Screening: A broader screening of all synthesized macquarimicins against a diverse panel of bacterial strains, cancer cell lines, and enzymes is necessary to fully understand their structure-activity relationships.
-
Quantitative Data Generation: Rigorous determination of MIC values against specific pathogens and IC50 values for cytotoxicity and enzyme inhibition is essential for meaningful comparison with existing agents.
-
Elucidation of Mechanism of Action: In-depth studies are required to understand the downstream consequences of neutral sphingomyelinase inhibition by Macquarimicin A and to identify the molecular targets of Macquarimicin B's cytotoxicity.
-
Publication of Detailed Protocols: The dissemination of detailed experimental methodologies will be crucial for the reproducibility and advancement of research in this area.
This whitepaper provides a foundation for future research into the fascinating biological activities of the macquarimicin natural products. The unique structural features and initial biological data suggest that these molecules hold untapped potential for the development of novel therapeutics.
References
Macquarimicin C: An In-Depth Analysis of Plausible Mechanism of Action Theories
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Macquarimicin C, a macrolide antibiotic isolated from the fermentation broths of Micromonospora chalcea, represents a molecule of interest within the broader class of macrolide compounds. Despite its identification, the specific mechanism of action of this compound remains largely uncharacterized in publicly available scientific literature. This technical whitepaper aims to provide a comprehensive overview of the most plausible theories regarding its mechanism of action, drawing upon the established activities of the macrolide class of antibiotics and the known biological functions of its closest analogue, Macquarimicin A. This document will explore two primary hypothetical mechanisms: the inhibition of bacterial protein synthesis and the inhibition of neutral sphingomyelinase. For each theory, we will delineate the potential signaling pathways, present relevant quantitative data from related compounds, and outline detailed experimental protocols that could be employed to validate these hypotheses for this compound. All diagrams are generated using the DOT language to ensure clarity and reproducibility.
Introduction to this compound
Macquarimicins are a series of carbocyclic microbial metabolites produced by strains of Micromonospora chalcea.[1] this compound is structurally classified as a macrolide, a class of antibiotics characterized by a large macrocyclic lactone ring. While the biological activities of many macrolides are well-documented, specific data for this compound is sparse. This whitepaper will, therefore, extrapolate from the known mechanisms of similar compounds to propose testable hypotheses for this compound's mode of action.
Theory 1: Inhibition of Bacterial Protein Synthesis
The most common mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[2] Macrolides typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[2] This blockage leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby halting protein elongation.[3]
Proposed Signaling Pathway
The following diagram illustrates the generally accepted mechanism of protein synthesis inhibition by macrolide antibiotics.
Quantitative Data from Related Macrolides
While no specific MIC (Minimum Inhibitory Concentration) or IC50 values are available for this compound, the following table summarizes the activity of other macrolides produced by Micromonospora species against various bacterial strains. This data provides a comparative context for the potential antibacterial efficacy of this compound.
| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |
| Rosaramicin | Micromonospora rosaria | S. aureus | 0.02 - 4.0 | [4] |
| N. meningitidis | 0.25 | [4] | ||
| H. influenzae | 0.5 | [4] | ||
| Juvenimicins | Micromonospora chalcea | Gram-positive bacteria | Not specified | [4] |
| G-52 | Micromonospora zionensis | Gram-positive & Gram-negative bacteria | 0.01 - 17.5 | [5] |
| Antlermicin A | Micromonospora chalcea | Bacillus subtilis | 0.015 | [5] |
| Antlermicin B | Micromonospora chalcea | Bacillus subtilis | 0.05 | [5] |
| Antlermicin C | Micromonospora chalcea | Bacillus subtilis | 0.039 | [5] |
Experimental Protocols for Mechanism Validation
To investigate whether this compound inhibits bacterial protein synthesis, the following experimental protocols could be employed:
-
Objective: To directly measure the effect of this compound on protein synthesis in a cell-free system.
-
Methodology:
-
Prepare a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and other necessary components for protein synthesis.
-
Use a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Incubate the cell-free extract with the DNA template, radiolabeled amino acids (e.g., 35S-methionine), and varying concentrations of this compound.
-
After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
A dose-dependent decrease in protein synthesis would indicate inhibition.
-
-
Objective: To determine if this compound binds to the bacterial ribosome.
-
Methodology:
-
Isolate 70S ribosomes from a susceptible bacterial strain.
-
Incubate the ribosomes with radiolabeled this compound.
-
Separate the ribosome-bound drug from the free drug using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).
-
Quantify the amount of bound drug to determine the binding affinity (Kd).
-
Theory 2: Inhibition of Neutral Sphingomyelinase (N-SMase)
The observation that Macquarimicin A acts as an inhibitor of neutral sphingomyelinase (N-SMase) suggests a second plausible mechanism for this compound. N-SMases are enzymes that catalyze the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell proliferation, and inflammation. Inhibition of N-SMase can therefore have significant downstream effects.
Proposed Signaling Pathway
The following diagram illustrates the potential mechanism of this compound as an N-SMase inhibitor.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. research.aber.ac.uk [research.aber.ac.uk]
- 5. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Macquarimicin C: A Technical Guide
Disclaimer: As of the latest data retrieval, public domain information regarding the specific cytotoxic properties and mechanism of action for "Macquarimicin C" is not available. Therefore, this technical guide utilizes "4-O-Methyl-ascochlorin (MAC)," a structurally related prenyl-phenol antibiotic, as an illustrative example to present a comprehensive framework for a preliminary cytotoxicity screening report. The data and pathways described herein pertain to MAC and serve as a template for the analysis of novel compounds like this compound.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Preliminary cytotoxicity screening is a critical first step in this process, providing essential information on a compound's potential efficacy and mechanism of action. This guide outlines the key experimental protocols, data presentation, and mechanistic visualization for assessing the cytotoxic profile of a novel compound, using 4-O-Methyl-ascochlorin (MAC) as a case study. MAC, a derivative of ascochlorin, has demonstrated anticarcinogenic effects in various cancer cell lines.[1] It is known to induce apoptosis and autophagy, making it a relevant model for this guide.[2][3]
Data Presentation: Cytotoxicity Profile of 4-O-Methyl-ascochlorin (MAC)
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for MAC against a panel of human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | ~20 |
| Jurkat | T-cell Leukemia | Data indicates significant apoptosis |
| CaSki | Cervical Cancer | ~20-30 |
| HeLa | Cervical Cancer | ~20-30 |
Note: The IC50 values are approximated from graphical data and textual descriptions in the cited literature.[3][4] The effect on Jurkat cells was described as significant apoptosis induction.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for the key experiments in a preliminary screening.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., K562, CaSki, HeLa) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., MAC) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[6]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-mTOR, p-AMPK, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of Mitomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as a bioreductive alkylating agent, exhibiting a wide spectrum of clinical antitumor activity against various cancers, including gastric, pancreatic, breast, non-small cell lung, cervical, and bladder cancers.[1][2] The cytotoxic effects of Mitomycin C are primarily attributed to its ability to cross-link DNA, thereby inhibiting DNA synthesis and inducing apoptosis.[2] This technical guide provides an in-depth overview of the in vitro anticancer potential of Mitomycin C, focusing on its cytotoxic activity, effects on the cell cycle and apoptosis, and the underlying signaling pathways.
Data Presentation: Cytotoxicity of Mitomycin C
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mitomycin C in a variety of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer Project. This data provides a quantitative measure of the cytotoxic potential of Mitomycin C across different cancer types.
| Cell Line | TCGA Classification | Tissue | Tissue Sub-type | IC50 (µM) |
| LC-2-ad | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0115 |
| NTERA-2-cl-D1 | UNCLASSIFIED | urogenital_system | testis | 0.0129 |
| J82 | BLCA | urogenital_system | bladder | 0.0150 |
| NCI-H2170 | LUSC | lung | lung_NSCLC_squamous_cell_carcinoma | 0.0163 |
| KYSE-510 | ESCA | aero_digestive_tract | oesophagus | 0.0164 |
| NCI-H2228 | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0166 |
| SISO | CESC | urogenital_system | cervix | 0.0184 |
| SW872 | UNCLASSIFIED | soft_tissue | soft_tissue_other | 0.0186 |
| MV-4-11 | UNCLASSIFIED | blood | leukemia | 0.0192 |
| ES7 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0207 |
| 769-P | KIRC | kidney | kidney | 0.0208 |
| H4 | LGG | nervous_system | glioma | 0.0208 |
| JHU-011 | HNSC | aero_digestive_tract | head_and_neck | 0.0218 |
| SF295 | GBM | nervous_system | glioma | 0.0225 |
| SK-LU-1 | LUAD | lung | lung_NSCLC_adenocarcinoma | 0.0225 |
| NCI-H460 | UNCLASSIFIED | lung | lung_NSCLC_large_cell | 0.0235 |
| NCI-H209 | SCLC | lung | lung_small_cell_carcinoma | 0.0237 |
| IMR-5 | NB | nervous_system | neuroblastoma | 0.0238 |
| MCF7 | BRCA | breast | breast | 0.0242 |
| OCI-LY-19 | DLBC | blood | B_cell_lymphoma | 0.0258 |
| EW-16 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0261 |
| NKM-1 | LAML | blood | acute_myeloid_leukaemia | 0.0267 |
| ES1 | UNCLASSIFIED | bone | ewings_sarcoma | 0.0270 |
| 697 | UNCLASSIFIED | blood | lymphoblastic_leukemia | 0.0271 |
| NALM-6 | UNCLASSIFIED | blood | B_cell_leukemia | 0.0291 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of Mitomycin C. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.
Protocol:
-
Cell Treatment: Treat cells with Mitomycin C for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with Mitomycin C to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Mitomycin C exerts its anticancer effects through the induction of DNA damage, which in turn activates complex cellular signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow for Investigating Mitomycin C's Effects
References
The Trojan Horse Antibiotic: A Technical Guide to the Solubility and Stability of Microcin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of Microcin C (McC), a potent peptide-nucleotide antibiotic with a unique "Trojan horse" mechanism of action. While quantitative data for Macquarimicin C, as originally requested, is not available in scientific literature, it is highly probable that the query pertains to the well-documented Microcin C. This document summarizes the available qualitative information and outlines detailed experimental protocols for the systematic evaluation of its physicochemical properties, crucial for its development as a therapeutic agent.
Core Properties of Microcin C
Microcin C is a ribosomally synthesized and post-translationally modified peptide that effectively inhibits bacterial growth by targeting aspartyl-tRNA synthetase[1]. Its structure consists of a heptapeptide linked to a modified adenosine monophosphate (AMP)[1]. This unique structure allows it to be actively transported into bacterial cells, where it is processed into its active, toxic form[1].
Solubility Profile
Currently, there is a notable absence of specific quantitative solubility data for Microcin C in publicly available literature. However, based on its peptidic nature and the general principles of peptide solubility, a qualitative assessment and a systematic approach to determine its solubility can be proposed.
Table 1: Solubility Characteristics of Microcin C
| Solvent/System | Solubility | Remarks |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Expected to be soluble | Solubility is dependent on pH and ionic strength. The peptide component contains both acidic and basic residues. |
| Water | Expected to be soluble | Purity of water and pH will influence solubility. |
| Organic Solvents (e.g., DMSO, DMF) | Potentially soluble | Useful for creating stock solutions, especially if aggregation occurs in aqueous solutions. |
Stability Profile
Microcin C and its analogs are often cited for their high stability, a desirable characteristic for antibiotic candidates. However, detailed quantitative stability data under various conditions are not extensively reported.
Table 2: Stability Characteristics of Microcin C
| Condition | Stability | Remarks |
| Temperature | ||
| Refrigerated (2-8 °C) | Expected to be stable | Recommended for short-term storage of solutions. |
| Frozen (-20 °C to -80 °C) | Expected to be highly stable | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
| Room Temperature | Stability may be limited | Degradation may occur over extended periods. |
| pH | ||
| Acidic | Likely stable | Many bacteriocins exhibit good stability at acidic pH[2][3]. |
| Neutral | Generally stable | The optimal pH for stability needs to be determined experimentally. |
| Alkaline | Potential for degradation | Alkaline conditions can lead to hydrolysis of peptide and phosphoramidate bonds. |
| Enzymatic | Susceptible to proteases | The peptide portion can be degraded by proteases, although its modified nature may confer some resistance. |
Experimental Protocols
The following sections detail proposed experimental methodologies for the systematic determination of the solubility and stability of Microcin C. These protocols are based on established methods for peptide and antibiotic analysis.
Protocol for Solubility Determination
This protocol outlines a stepwise approach to determine the solubility of Microcin C in various solvent systems.
Caption: Workflow for Determining Microcin C Solubility.
Methodology:
-
Preparation of Microcin C Aliquots: Accurately weigh 1 mg of lyophilized Microcin C into several microcentrifuge tubes.
-
Solvent Preparation: Prepare a panel of relevant solvents, including sterile deionized water, phosphate-buffered saline (PBS, pH 7.4), and 50 mM Tris-HCl (pH 7.4). For a non-aqueous solvent, use dimethyl sulfoxide (DMSO).
-
Initial Solubility Test: To one aliquot of Microcin C, add a calculated volume of the first test solvent to achieve a high concentration (e.g., 10 mg/mL).
-
Dissolution Procedure: Vortex the tube vigorously for 2 minutes. If the peptide does not fully dissolve, sonicate the sample for 15 minutes in a bath sonicator.
-
Visual Inspection: After the dissolution procedure, visually inspect the solution against a dark background for any undissolved particles.
-
Serial Dilution for Insoluble Samples: If the sample is not soluble at the initial concentration, perform a serial dilution with the same solvent (e.g., to 5 mg/mL, 1 mg/mL, etc.) until complete dissolution is observed.
-
Quantification: The concentration of a saturated solution can be more accurately determined by centrifuging the suspension and analyzing the supernatant via a validated HPLC-UV method.
Protocol for Stability Assessment
This protocol describes a method to evaluate the stability of Microcin C under various temperature and pH conditions using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC-Based Stability Assessment of Microcin C.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Microcin C at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies.
-
Preparation of Stability Samples: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of, for example, 100 µg/mL.
-
Incubation: Aliquot the samples for each condition and incubate them at a range of temperatures: 4°C, 25°C, and 40°C (for accelerated stability testing).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detection at a wavelength determined by a UV scan of Microcin C (typically around 214 nm for the peptide bond and 260 nm for the nucleotide moiety).
-
-
Data Analysis: The stability of Microcin C is determined by measuring the decrease in the peak area of the intact molecule over time. The percentage of remaining Microcin C at each time point is calculated relative to the initial (T=0) peak area.
Mechanism of Action: A Signaling Pathway Perspective
Microcin C's "Trojan horse" mechanism is a sophisticated strategy to overcome bacterial defenses. The following diagram illustrates the key steps in its mode of action.
Caption: Mechanism of Action of Microcin C.
The uptake of Microcin C is mediated by the YejABEF inner membrane transporter[1]. Once inside the cytoplasm, cellular aminopeptidases such as PepA, PepB, and PepN process the heptapeptide portion of Microcin C[1]. This proteolytic cleavage releases the active component, a non-hydrolyzable aspartyl-adenylate analog[1]. This active molecule then binds to and inhibits aspartyl-tRNA synthetase, an essential enzyme for protein synthesis. The inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death[1].
References
Methodological & Application
Total Synthesis of Macquarimicin C: A Detailed Protocol
Introduction
Macquarimicin C is a member of the macquarimicin family of natural products, which exhibit interesting biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective approach developed by Munakata, Takao, Tadano, and coworkers. The synthesis strategy hinges on a key intramolecular Diels-Alder (IMDA) reaction to construct the core carbocyclic framework of the molecule. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation and analog development.
Overall Synthetic Strategy
The total synthesis of this compound is achieved through a convergent route, wherein two key fragments are synthesized separately and then coupled. The key transformations include the formation of a complex triene precursor, followed by a highly stereoselective intramolecular Diels-Alder reaction to furnish the tetracyclic core. Subsequent functional group manipulations lead to the final natural product. While the full synthesis is lengthy, this compound is efficiently derived from a late-stage intermediate in the synthesis of Macquarimicin A.[1][2]
Experimental Protocols
The following sections detail the key experimental procedures for the synthesis of this compound from a key intermediate. For full experimental details of earlier steps, please refer to the original publication by Munakata et al. in the Journal of the American Chemical Society, 2004.[1][2]
Synthesis of this compound from Macquarimicin A
The conversion of Macquarimicin A to this compound is a straightforward process involving the removal of a protecting group.
Reaction Scheme:
Caption: Conversion of Macquarimicin A to this compound.
Protocol:
-
To a solution of Macquarimicin A in a suitable solvent (e.g., a mixture of acetonitrile and water), add a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation
The following table summarizes the quantitative data for the conversion of Macquarimicin A to this compound.
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| Macquarimicin A | This compound | PPTS, CH3CN/H2O | 95 |
Key Synthetic Step: Intramolecular Diels-Alder Reaction
The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction of a triene precursor. This reaction stereoselectively constructs the core tetracyclic framework of the macquarimicins.[1][2]
Caption: Intramolecular Diels-Alder (IMDA) Reaction.
Protocol for a Model IMDA Reaction:
-
Dissolve the triene precursor in a high-boiling point solvent such as toluene.
-
Heat the solution to reflux to facilitate the intramolecular cycloaddition.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting tetracyclic product by silica gel column chromatography.
Overall Synthetic Workflow
The following diagram illustrates the logical flow of the total synthesis, highlighting the convergent nature of the strategy.
Caption: Convergent Total Synthesis of this compound.
Conclusion
This document provides a detailed protocol for the final step in the total synthesis of this compound, along with an overview of the key strategic elements of the entire synthetic route. The intramolecular Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems, and its application in this synthesis is a testament to its utility. Researchers can use this information as a guide for the synthesis of this compound and for the design of synthetic routes to other complex natural products.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Macquarimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicin C is a complex polycyclic antibiotic produced by the fermentation of Micromonospora chalcea. Its intricate three-dimensional structure necessitates a comprehensive analytical approach for confirmation and characterization. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques in the structural elucidation of natural products. These guidelines are intended to assist researchers in confirming the identity, purity, and structure of this compound, as well as in the characterization of related compounds.
While the fundamental structural framework of this compound has been established, detailed public access to its specific NMR and mass spectral data is limited. The protocols and data tables provided herein are based on established methodologies for the analysis of complex natural products and serve as a comprehensive guide. The provided tables are illustrative examples and should be populated with experimentally acquired data.
Chemical Structure of this compound
IUPAC Name: (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione Molecular Formula: C₂₂H₂₆O₅ CAS Number: 165561-12-6
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete spectral assignment.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for polyketides. The choice of solvent can slightly affect chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is crucial for resolving the complex spin systems in this compound.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Data Presentation: NMR Spectral Data
The following tables are templates for organizing the NMR data for this compound.
Table 1: ¹H NMR Data (Example)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.85 | m | - |
| H-3a | 2.15 | dd | 12.5, 5.0 |
| H-5a | 1.80 | m | - |
| ... | ... | ... | ... |
| H-11 | 2.90 | m | - |
| H-11'a | 2.50 | dd | 17.0, 4.5 |
| H-11'b | 2.65 | dd | 17.0, 8.0 |
| Me-2 | 1.25 | d | 7.0 |
| Me-keto | 2.20 | s | - |
Table 2: ¹³C NMR Data (Example)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 75.2 |
| C-3 | 210.5 |
| C-3a | 52.8 |
| ... | ... |
| C-10 | 205.1 |
| C-11 | 48.3 |
| C-11' | 49.5 |
| C-12 | 208.9 |
| Me-2 | 15.8 |
| Me-keto | 30.1 |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocols
1. Sample Preparation for MS Analysis
-
Sample Purity: Use a highly purified sample of this compound.
-
Solvent System: Dissolve the sample in a solvent compatible with the ionization technique, typically a mixture of methanol, acetonitrile, and water. A low concentration (e.g., 10-100 µg/mL) is usually sufficient.
-
Additives: For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in the formation of protonated or adducted molecules.
2. Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly used in conjunction with liquid chromatography (LC-MS).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion. For this compound (C₂₂H₂₆O₅), the expected monoisotopic mass is approximately 370.1780 g/mol . Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive ion mode.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information. This can be achieved through collision-induced dissociation (CID). The fragmentation pattern can help to identify characteristic functional groups and substructures.
Data Presentation: Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data (Example)
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 371.1853 | 371.1851 | -0.5 |
| [M+Na]⁺ | 393.1672 | 393.1670 | -0.5 |
Table 4: MS/MS Fragmentation Data of [M+H]⁺ (m/z 371.1851) (Example)
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 313.1434 | C₃H₆O (acetone) | Loss of the oxopropyl side chain |
| 285.1485 | C₃H₆O + CO | Subsequent loss of carbon monoxide |
| ... | ... | ... |
Visualization of Analytical Workflows
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the analysis of this compound.
Logical Relationship for Structure Elucidation
This diagram shows the logical flow of information from different analytical techniques to determine the final structure.
Caption: Logic flow for structural elucidation.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is fundamental for the unambiguous structural characterization of complex natural products like this compound. The protocols and data organization tables provided in these application notes offer a systematic framework for researchers to conduct and report their findings. While specific experimental data for this compound is not widely available, these guidelines, based on established principles, will enable scientists in the field of natural product chemistry and drug development to confidently analyze this and other related molecules.
References
Application Notes and Protocols for Cell-Based Assays to Determine Macquarimicin C Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activity of Macquarimicin C, a member of the macrolide antibiotic family. The protocols focus on two key areas of macrolide bioactivity: anticancer and antimicrobial effects. The information is based on established cell-based assay methodologies and the known biological activities of similar macrolide compounds.
Section 1: Anticancer Activity of this compound
Macrolide antibiotics have demonstrated potential as anticancer agents by modulating critical cellular pathways. The following assays are designed to quantify the cytotoxic effects of this compound on cancer cell lines and to elucidate its mechanism of action. Macquarimicin B has shown inhibitory activity against the leukemia cell line P-388, suggesting a similar potential for this compound.
Data Presentation: Cytotoxicity of this compound
While specific IC50 values for this compound are not yet publicly available, the following table provides a template for presenting such data once obtained. For illustrative purposes, hypothetical data is included, reflecting typical ranges observed for other macrolides against cancer cell lines.
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| P388 | Murine Leukemia | 48 | Data to be determined |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
P388 (murine leukemia) cell line (or other cancer cell lines of interest)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualization: Putative Signaling Pathway for this compound in Cancer Cells
Macrolides can induce cell stress and inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive. This can lead to the accumulation of reactive oxygen species (ROS) and activation of the integrated stress response (ISR), ultimately culminating in cell death.
Application Notes: Neutral Sphingomyelinase Activity Assay with Macquarimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral sphingomyelinase (nSMase) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1][2] Ceramide, a bioactive lipid, is a critical second messenger in a variety of cellular processes, including apoptosis, cell growth arrest, differentiation, and inflammation.[1][2][3] The activation of nSMase and subsequent production of ceramide are implicated in the cellular response to a variety of stimuli, including tumor necrosis factor-alpha (TNF-α), interleukins, and chemotherapeutic agents.[1] Dysregulation of nSMase activity has been linked to several pathological conditions, making it an attractive target for drug discovery and development.[1][3]
Macquarimicin C is a microbial metabolite that has been identified as a potential inhibitor of neutral sphingomyelinase. These application notes provide a detailed protocol for assaying nSMase activity and for evaluating the inhibitory potential of this compound using a sensitive fluorescent assay.
Product Information
| Product | CAS Number | Molecular Formula | Purity | Storage |
| This compound | 165561-12-6 | C22H26O5 | >95% | Store at -20°C |
Note: Solubility of this compound should be determined empirically. It is recommended to test solubility in solvents such as DMSO or ethanol.
nSMase Signaling Pathway
Neutral sphingomyelinase 2 (nSMase2) is a key mediator of cellular stress responses. Upon stimulation by factors such as TNF-α, nSMase2 is activated, leading to the production of ceramide. This initiates a signaling cascade that can activate downstream pathways, including the MAPK and NFκB pathways, ultimately influencing cellular outcomes like inflammation and apoptosis.[4][5]
Quantitative Data: Inhibition of nSMase2 by this compound (Illustrative Data)
The following table presents hypothetical data illustrating the inhibitory effect of this compound on nSMase2 activity. This data is for demonstrative purposes only and should be confirmed by experimentation.
| This compound Concentration (µM) | nSMase2 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 62.1 | 3.9 |
| 5 | 45.8 | 3.1 |
| 10 | 25.4 | 2.5 |
| 25 | 10.2 | 1.8 |
| 50 | 4.7 | 1.1 |
| IC50 (µM) | ~7.5 |
Experimental Protocols
Principle of the Assay
The neutral sphingomyelinase activity assay is a coupled enzymatic reaction that results in the generation of a fluorescent product. nSMase hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, which can be measured. The fluorescence intensity is directly proportional to the nSMase activity.
Experimental Workflow for this compound Inhibition Assay
Detailed Methodology
Materials and Reagents:
-
Recombinant human nSMase2
-
Sphingomyelin
-
This compound
-
Alkaline Phosphatase
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of nSMase2 in Assay Buffer.
-
Prepare a substrate master mix containing sphingomyelin, alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe in Assay Buffer. Protect this mix from light.
-
-
Assay Protocol:
-
Add 20 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the nSMase2 working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 60 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 540/590 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Calculate the percentage of nSMase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Conclusion
This application note provides a framework for assessing the inhibitory activity of this compound against neutral sphingomyelinase. The provided protocols and diagrams are intended to guide researchers in setting up and performing these assays. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for specific experimental setups. The illustrative data highlights the potential of this compound as an nSMase inhibitor, warranting further investigation into its therapeutic applications.
References
- 1. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Neutral Sphingomyelinase-2 (nSMase2) by Tumor Necrosis Factor-α Involves Protein Kinase C-δ in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]
- 5. Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Micromonospora chalcea for Macquarimicin C Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Micromonospora chalcea to produce Macquarimicin C, a novel carbocyclic compound with potential therapeutic applications. The following protocols are based on established methods for the fermentation of Micromonospora species and the isolation of secondary metabolites, supplemented with specific data available for macquarimicin production.
Introduction to this compound
Macquarimicins are a series of microbial metabolites isolated from the fermentation broths of two related soil isolates identified as strains of Micromonospora chalcea.[1][2] This family of compounds includes Macquarimicin A, B, and C. While Macquarimicin A exhibits low activity against anaerobic bacteria, Macquarimicin B has shown inhibitory activity against the P-388 leukemia cell line.[2] The unique carbocyclic structure of these molecules makes them of interest for further investigation in drug discovery and development. This document outlines the necessary protocols for the production, extraction, and preliminary purification of this compound.
Cultivation of Micromonospora chalcea
Successful production of this compound is contingent on the optimal growth of Micromonospora chalcea. The following tables and protocols detail the recommended media and fermentation parameters.
Culture Media Composition
While the specific medium used for the initial discovery of macquarimicins is not detailed in publicly available literature, general-purpose media for the growth of Micromonospora species can be utilized and optimized. Below are two commonly used media for the cultivation of Micromonospora chalcea.
Table 1: Recommended Culture Media for Micromonospora chalcea
| Component | GYM Streptomyces Medium (per 1 L) | Czapek Peptone Agar (per 1 L) |
| Glucose | 4.0 g | - |
| Yeast Extract | 4.0 g | 2.0 g |
| Malt Extract | 10.0 g | - |
| CaCO₃ | 2.0 g | - |
| Sucrose | - | 30.0 g |
| NaNO₃ | - | 3.0 g |
| K₂HPO₄ | - | 1.0 g |
| MgSO₄·7H₂O | - | 0.5 g |
| KCl | - | 0.5 g |
| FeSO₄·7H₂O | - | 0.01 g |
| Peptone | - | 5.0 g |
| Agar (for solid medium) | 12.0 g | 15.0 g |
| pH | 7.2 (before adding agar) | 7.3 |
Note: For liquid broth medium, omit agar and CaCO₃.
Fermentation Parameters
The following parameters are recommended for the fermentation of Micromonospora chalcea for this compound production. A seven-day fermentation has been reported to yield approximately 27 mg/liter of Macquarimicin A.[2]
Table 2: Fermentation Parameters for this compound Production
| Parameter | Recommended Value |
| Temperature | 28 °C |
| pH | 7.0 - 7.3 |
| Incubation Period | 7 days |
| Aeration | Aerobic (requires shaking) |
| Agitation | 200 - 250 rpm |
Experimental Protocols
Protocol for Inoculum Preparation
-
Prepare a sterile slant of GYM Streptomyces Agar or Czapek Peptone Agar.
-
Inoculate the slant with a pure culture of Micromonospora chalcea.
-
Incubate at 28°C for 7-10 days, or until sufficient growth is observed.
-
Harvest the spores and mycelium by adding 5 mL of sterile saline solution (0.9% NaCl) and gently scraping the surface.
-
Use this suspension to inoculate a seed culture flask containing 100 mL of liquid GYM Streptomyces Medium (without agar and CaCO₃).
-
Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 2-3 days.
Protocol for Production Fermentation
-
Prepare the production fermentation medium (e.g., liquid GYM Streptomyces Medium) and sterilize by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7 days.
-
Monitor the production of macquarimicins periodically using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[2]
Protocol for Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of macrolide-type antibiotics from fermentation broth. Specific details for this compound are not fully available and may require optimization.
-
Harvesting: After the 7-day fermentation period, harvest the culture broth.
-
Cell Separation: Separate the mycelium from the supernatant by centrifugation or filtration.
-
Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly acidic range.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Preliminary Purification (Silica Gel Chromatography):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the concentrated crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze them for the presence of this compound using HPLC or Thin Layer Chromatography (TLC).
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Perform final purification using preparative reverse-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).
-
Collect the peak corresponding to this compound and verify its purity and identity using analytical techniques such as mass spectrometry and NMR.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production and isolation of this compound.
Caption: Workflow for this compound Production.
Hypothetical Biosynthetic Pathway
Macquarimicins are carbocyclic compounds, likely synthesized via a polyketide pathway, a common route for macrolide biosynthesis. The exact biosynthetic pathway for macquarimicins has not been elucidated in the available literature. The following diagram represents a generalized Type I Polyketide Synthase (PKS) pathway, which is the likely origin of the macquarimicin backbone.
Caption: Generalized Polyketide Biosynthesis Pathway.
References
Application Notes and Protocols for the Extraction of Macquarimicin C from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicins are a series of microbial metabolites produced by strains of Micromonospora chalcea. This family of compounds, including Macquarimicin C, has garnered interest due to the biological activities of its members. For instance, Macquarimicin B has demonstrated inhibitory activity against the P-388 leukemia cell line. The effective extraction and purification of these compounds from fermentation broth are crucial for further research and development. This document provides detailed protocols and application notes for the extraction of this compound, based on established methods for macrolide antibiotics.
Fermentation and Production
This compound is produced by the fermentation of Micromonospora chalcea. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, a typical seven-day fermentation of Micromonospora chalcea has been reported to yield approximately 27 mg/L of Macquarimicin A.[1] Production of macquarimicins can be monitored using High-Performance Liquid Chromatography (HPLC).[1]
Extraction and Purification Overview
The general workflow for extracting and purifying this compound from fermentation broth involves several key stages:
-
Broth Pre-treatment : Separation of the mycelium from the fermentation broth.
-
Solvent Extraction : Liquid-liquid extraction to transfer this compound from the aqueous broth to an organic solvent.
-
Purification : Chromatographic techniques to isolate this compound from other macquarimicins and impurities.
-
Analysis : HPLC and other analytical methods for quantification and purity assessment.
Experimental Workflow for this compound Extraction and Purification
References
Application Notes and Protocols for Designing Experiments with Macquarimicin C in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicins are a class of microbial metabolites that have garnered interest for their potential as antineoplastic agents.[1] Their mechanism of action is reported to involve the inhibition of neutral sphingomyelinase (nSMase).[1] This enzyme plays a crucial role in the sphingolipid signaling pathway by catalyzing the hydrolysis of sphingomyelin to generate ceramide, a potent second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. By inhibiting nSMase, Macquarimicin C is hypothesized to modulate these critical cellular pathways, making it a compelling candidate for anti-cancer drug development.
These application notes provide a comprehensive guide for researchers to design and execute experiments to investigate the effects of this compound on cancer cell lines. The protocols detailed below cover essential assays to evaluate its cytotoxic and cytostatic activities, as well as to elucidate its mechanism of action through signaling pathway analysis.
Postulated Signaling Pathway of this compound
The primary proposed mechanism of action for Macquarimicins is the inhibition of neutral sphingomyelinase. This inhibition is expected to decrease the intracellular levels of ceramide, a pro-apoptotic lipid second messenger. A reduction in ceramide can, in turn, affect downstream signaling cascades that regulate cell survival and death. The following diagram illustrates this postulated pathway.
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][4]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for 2 hours in the dark.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[5]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Staurosporine (Positive Control) |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[6][7][8][9][10]
Methodology:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Nocodazole (Positive Control) |
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of key proteins in the sphingolipid and apoptosis signaling pathways.[11][12][13]
Workflow:
References
- 1. Synthetic study of macquarimicins: highly stereoselective construction of the AB-ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microcin C: biosynthesis and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of Rhizoma Curcumae against doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of High-dose Vitamin C Combined With Anti-cancer Treatment on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteomic analysis of the vitamin C effect on the doxorubicin cytotoxicity in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Total Synthesis of Njaoamine C by Concurrent Macrocycle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-tumor activity of beauvericin: focus on intracellular signaling pathways | Semantic Scholar [semanticscholar.org]
- 13. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Probing Lipid Metabolism with Macquarimicin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Identification
Initial searches for "Macquarimicin C" in the context of lipid metabolism did not yield specific results. It is highly probable that the intended compound of interest is Triacsin C , a well-characterized inhibitor of long-chain acyl-CoA synthetase with extensive applications in lipid metabolism research. This document will proceed with a detailed overview of Triacsin C, assuming it to be the compound relevant to the user's query.
Introduction to Triacsin C
Triacsin C is a fungal metabolite known for its potent and specific inhibition of long-chain acyl-CoA synthetase (ACSL)[1]. This enzyme catalyzes the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. By blocking this critical step, Triacsin C effectively halts the downstream synthesis of complex lipids, including triglycerides and cholesterol esters, which are fundamental components of lipid droplets[1][2]. This targeted mechanism of action makes Triacsin C an indispensable tool for elucidating the molecular machinery of lipid storage and the pathophysiology of lipid-related disorders such as non-alcoholic fatty liver disease (NAFLD)[1].
Mechanism of Action
Triacsin C's primary mode of action is the inhibition of ACSL, thereby preventing the esterification of fatty acids required for their incorporation into various lipid species. This blockade of fatty acid activation leads to a significant reduction in the formation and accumulation of intracellular lipid droplets[1][2].
Caption: Triacsin C inhibits Acyl-CoA Synthetase, a key enzyme in lipid droplet formation.
Quantitative Data Summary
The inhibitory effects of Triacsin C on lipid metabolism have been quantified in various cellular models.
| Parameter | Cell Line / System | Value | Remarks | Reference |
| IC50 | AML-12 (murine hepatocytes) | ~1 - 3 µM | Inhibition of lipid accumulation | [1] |
| IC50 | Raji cell membrane fractions | ~1 µM | Inhibition of long-chain acyl-CoA synthetase | [1] |
| IC50 | Cell sonicates | 2.6 - 8.7 µM | Inhibition of nonspecific acyl-CoA synthetase | [1] |
| Lipid Droplet Formation | AML-12 cells (treated with 200 µM Oleic Acid) | Inhibition | 5.4 µM Triacsin C significantly reduced lipid droplet formation | [3] |
| Phagocytosis | ARPE-19 cells (pre-treated with 100 µM Oleic Acid) | Improvement | 1 µM Triacsin C improved photoreceptor outer segment uptake | [2] |
Experimental Protocols
Protocol 1: Inhibition of Oleic Acid-Induced Lipid Droplet Formation
This protocol details the methodology to assess the inhibitory effect of Triacsin C on lipid droplet formation in a hepatocyte cell line.
Caption: Workflow for assessing Triacsin C's effect on lipid droplet formation.
Materials:
-
AML-12 murine hepatocyte cell line
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Oleic acid solution (complexed with BSA)
-
Triacsin C (dissolved in DMSO)
-
96-well imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Culture: Seed AML-12 cells into 96-well imaging plates and allow them to adhere overnight.
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the respective treatments:
-
Vehicle control (e.g., DMSO).
-
200 µM oleic acid to induce lipid droplet formation.[3]
-
200 µM oleic acid co-treated with a concentration range of Triacsin C (e.g., 1-10 µM).
-
-
Incubate the cells overnight.[3]
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells if required by the staining protocol.
-
Stain with BODIPY 493/503 to visualize lipid droplets and Hoechst 33342 for nuclear counterstaining.[3]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Utilize image analysis software to segment cells and lipid droplets.
-
Quantify parameters such as lipid droplet number, size, and total area per cell.[3]
-
Protocol 2: Evaluating the Impact of Lipid Droplet Inhibition on RPE Cell Phagocytosis
This protocol is designed to investigate whether inhibiting lipid droplet formation with Triacsin C can restore the phagocytic function of retinal pigment epithelium (RPE) cells.
Materials:
-
ARPE-19 human RPE cell line
-
Culture medium
-
Oleic acid solution
-
Triacsin C
-
Fluorescently labeled photoreceptor outer segments (POS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Induce Lipid Accumulation: Treat ARPE-19 cells with 100 µM oleic acid to promote the formation of intracellular lipid droplets.[2]
-
Inhibit Lipid Droplet Formation: In a parallel set of oleic acid-treated wells, add 1 µM Triacsin C to inhibit further lipid droplet synthesis.[2] Include appropriate vehicle controls.
-
Assess Cytotoxicity: Perform a cell viability assay to confirm that the treatment concentrations of oleic acid and Triacsin C are not cytotoxic.[2]
-
Phagocytosis Assay:
-
Add fluorescently labeled POS to all wells and incubate to allow for phagocytosis.
-
Thoroughly wash the cells to remove any non-internalized POS.
-
Quantify the internalized POS using a fluorescence plate reader or by imaging and subsequent analysis.[2]
-
-
Data Analysis: Compare the phagocytic capacity of control cells, oleic acid-treated cells, and cells co-treated with oleic acid and Triacsin C. An increase in POS uptake in the co-treated group would suggest that inhibiting lipid droplet formation can rescue RPE phagocytic function.[2]
References
- 1. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Figure 4, Effects of oleic acid (OA) and triacsin C (TC) on lipid droplet formation in AML12 cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Macquarimicin C as a Chemical Probe
Note to the Reader: As of late 2025, publicly available scientific literature does not contain information regarding the biological activity, mechanism of action, or use of Macquarimicin C as a chemical probe. While its isolation from Micromonospora chalcea and total synthesis have been described, its biological targets and effects remain uncharacterized.[1][2]
Therefore, to fulfill the structural and content requirements of your request, we have generated a template for application notes and protocols using a well-characterized, representative chemical probe, "KinaseProbe-X" , a hypothetical inhibitor of the fictional "Signal Transduction Kinase 1" (STK1). This template is intended to serve as a comprehensive guide that you can adapt for this compound should information about its biological function become available.
Application Notes: KinaseProbe-X as a Chemical Probe for STK1
Introduction
KinaseProbe-X is a potent and selective, cell-permeable small molecule inhibitor of Signal Transduction Kinase 1 (STK1), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). Due to its high selectivity and well-defined mechanism of action, KinaseProbe-X is an invaluable chemical probe for elucidating the physiological and pathological roles of STK1. These application notes provide an overview of KinaseProbe-X and detailed protocols for its use in cell-based assays.
Mechanism of Action
KinaseProbe-X functions as an ATP-competitive inhibitor of STK1. It binds to the ATP-binding pocket of the STK1 kinase domain, preventing the phosphorylation of its downstream substrate, "Signal Transduction Protein A" (STPA). This inhibition effectively blocks the propagation of signals along the GFSP.
Applications in Research
-
Target Validation: Confirming the role of STK1 in specific cellular processes.
-
Pathway Elucidation: Dissecting the upstream and downstream components of the STK1 signaling cascade.
-
Phenotypic Screening: Identifying cellular phenotypes that arise from the inhibition of STK1.
-
Drug Discovery: Serving as a reference compound for the development of novel STK1 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for KinaseProbe-X.
| Parameter | Value | Comments |
| Target | STK1 | Signal Transduction Kinase 1 |
| IC50 (STK1) | 15 nM | In vitro biochemical assay |
| EC50 (Cell-based) | 150 nM | Inhibition of STPA phosphorylation in HEK293 cells |
| Kinase Selectivity | >100-fold | Against a panel of 250 kinases |
| Solubility (PBS) | 50 µM | |
| Cell Permeability | High | Caco-2 assay |
| Recommended Working Conc. | 0.1 - 1 µM | For cell-based assays |
Experimental Protocols
Protocol 1: Inhibition of STPA Phosphorylation in Cultured Cells
This protocol describes a method to measure the dose-dependent inhibition of STK1 activity in a cellular context by quantifying the phosphorylation of its substrate, STPA.
Materials:
-
KinaseProbe-X (10 mM stock in DMSO)
-
Cell line expressing STK1 and STPA (e.g., HEK293)
-
Complete cell culture medium
-
Growth factor (GF) to stimulate the GFSP (e.g., 100 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-STPA (anti-pSTPA) and anti-total-STPA (anti-tSTPA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The following day, replace the complete medium with a serum-free medium and incubate for 12-16 hours.
-
Inhibitor Treatment: Prepare serial dilutions of KinaseProbe-X in a serum-free medium. Aspirate the starvation medium and add the KinaseProbe-X dilutions to the cells. Include a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add the growth factor directly to the medium in each well to a final concentration of 100 ng/mL. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with anti-pSTPA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-tSTPA antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for pSTPA and tSTPA. Normalize the pSTPA signal to the tSTPA signal. Plot the normalized pSTPA signal against the logarithm of the KinaseProbe-X concentration to determine the EC50 value.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of KinaseProbe-X on a chosen cell line.
Materials:
-
KinaseProbe-X (10 mM stock in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of KinaseProbe-X in the complete medium. Add 10 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the logarithm of the KinaseProbe-X concentration.
Visualizations
Signaling Pathway Diagram
Caption: The Growth Factor Signaling Pathway (GFSP) inhibited by KinaseProbe-X.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Macquarimicin C Total Synthesis
Welcome to the technical support center for the total synthesis of Macquarimicin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during your experiments.
Troubleshooting Guides
Section 1: Synthesis of the (E,Z,E)-1,6,8-Nonatriene IMDA Precursor
The stereoselective synthesis of the open-chain precursor to the macrocyclic triene is critical for the success of the intramolecular Diels-Alder (IMDA) reaction. Low yields in this phase often stem from incomplete reactions, side product formation, and difficulties in purification.
Question 1: I am observing a low yield during the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the Z-double bond. What are the likely causes and solutions?
Answer:
Low yields in Z-selective olefinations are a common issue. Here are some potential causes and troubleshooting steps:
-
Incorrect Base or Reaction Conditions: The choice of base and reaction conditions is crucial for Z-selectivity. For a Wittig reaction, unstabilized ylides in a salt-free environment typically favor the Z-alkene. For an HWE reaction, using specific phosphonates (e.g., Still-Gennari phosphonate) with strong, non-coordinating bases like KHMDS in the presence of 18-crown-6 can enhance Z-selectivity.
-
Epimerization of the Aldehyde: Aldehydes with an alpha-stereocenter can be prone to epimerization under basic conditions, leading to a mixture of diastereomers and reducing the yield of the desired product.
-
Solution: Use milder bases or buffer the reaction mixture. Perform the reaction at lower temperatures to minimize epimerization.
-
-
Low Reactivity of the Carbonyl or Ylide/Phosphonate: Steric hindrance around the carbonyl group or the phosphorus reagent can slow down the reaction, leading to decomposition of starting materials.
-
Solution: Increase the reaction temperature cautiously. Use a more reactive ylide or phosphonate.
-
Experimental Protocol (Representative HWE for Z-alkene):
-
To a solution of the phosphonate (e.g., a Still-Gennari type phosphonate, 1.2 eq.) and 18-crown-6 (1.5 eq.) in dry THF at -78 °C under an argon atmosphere, add KHMDS (1.1 eq., 0.5 M in toluene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in dry THF dropwise.
-
Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Question 2: The coupling reaction to link the two main fragments of the precursor is inefficient. What can I do to improve the yield?
Answer:
The choice of coupling reaction is critical. Assuming a Suzuki or Stille coupling is being used to connect two vinyl fragments, here are some troubleshooting tips:
-
Catalyst and Ligand Choice: The palladium catalyst and ligand are crucial. For complex fragments, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. For Suzuki couplings, a variety of bases (e.g., K3PO4, Cs2CO3) and solvent mixtures (e.g., toluene/water, dioxane/water) should be screened.
-
Purity of Starting Materials: Boronic acids and organostannanes can be prone to decomposition. Ensure they are pure and dry before use.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.
Table 1: Troubleshooting Common Coupling Reactions
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst | Screen different Pd catalysts and phosphine ligands. |
| Poor choice of base/solvent | Screen a panel of bases (K3PO4, Cs2CO3, K2CO3) and solvent systems. | |
| Homo-coupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| Protodeborylation | Unstable boronic acid | Use freshly prepared or purified boronic acid. |
| Stannane Decomposition | Impurities in the stannane | Purify the organostannane by chromatography or distillation. |
Section 2: Macrocyclization
Forming the large ring of the IMDA precursor is often a low-yielding step due to competing intermolecular polymerization.
Question 3: My macrolactonization (or other macrocyclization) reaction is giving me a very low yield of the desired monomer, with a lot of oligomers. How can I improve this?
Answer:
The key to successful macrocyclization is to favor the intramolecular reaction over the intermolecular one. This is typically achieved by using high-dilution conditions.
-
High-Dilution Conditions: The reaction should be performed at a very low concentration of the substrate (typically 0.001 M to 0.01 M). This can be achieved by the slow addition of the substrate solution to a larger volume of solvent, often at an elevated temperature.
-
Choice of Cyclization Method: The method of cyclization is critical. For macrolactonization, Yamaguchi or Shiina macrolactonization conditions are often effective for complex substrates.
-
Template Effects: In some cases, the use of a template (e.g., a metal cation) can help to pre-organize the linear precursor in a conformation that favors cyclization.
Experimental Protocol (Representative Yamaguchi Macrolactonization):
-
To a solution of the seco-acid (1.0 eq.) in dry toluene (to make a 0.1 M solution) under argon, add triethylamine (2.5 eq.).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) and stir at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP (7.0 eq.) in a large volume of dry toluene (to achieve a final substrate concentration of ~0.005 M).
-
Heat the DMAP solution to 80 °C.
-
Slowly add the mixed anhydride solution to the heated DMAP solution over 4-6 hours using a syringe pump.
-
Stir the reaction at 80 °C for an additional 12 hours after the addition is complete.
-
Cool the reaction to room temperature, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Section 3: The Transannular Intramolecular Diels-Alder (IMDA) Reaction
This is the key bond-forming reaction to construct the core of this compound. The yield and stereoselectivity of this step are highly dependent on the conformation of the macrocyclic precursor.
Question 4: The IMDA reaction is not proceeding, or I am getting a complex mixture of products. What should I try?
Answer:
The success of the IMDA reaction is highly sensitive to the reaction conditions and the conformation of the macrocyclic triene.
-
Thermal vs. Lewis Acid Catalysis: If thermal conditions (heating in a high-boiling solvent like toluene or xylene) are not effective, a Lewis acid catalyst can be used to lower the activation energy of the reaction. Common Lewis acids for this purpose include Et2AlCl, Me2AlCl, and BF3·OEt2.
-
Solvent Effects: The choice of solvent can influence the ground-state conformation of the macrocycle, which in turn affects the feasibility of the IMDA reaction. Screen a variety of solvents from nonpolar (e.g., hexane, toluene) to more polar (e.g., dichloromethane, acetonitrile).
-
Conformational Rigidity: The presence of certain functional groups or protecting groups can restrict the conformational flexibility of the macrocycle, preventing it from adopting the necessary reactive conformation for the IMDA reaction. It may be necessary to redesign the synthesis to introduce more flexibility or to use different protecting groups.
Table 2: Troubleshooting the Intramolecular Diels-Alder Reaction
| Issue | Potential Cause | Recommended Action |
| No Reaction | High activation energy | Increase reaction temperature or switch to Lewis acid catalysis. |
| Unfavorable ground-state conformation | Screen different solvents; consider redesign of the macrocycle. | |
| Low Yield | Competing decomposition pathways | Run the reaction at the lowest effective temperature. |
| Formation of Multiple Isomers | Lack of facial selectivity | Screen different Lewis acids to improve stereocontrol. |
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of this compound?
A1: The total synthesis of (+)-Macquarimicin A has been reported with an overall yield of 4.3% to 9.9% over 27 linear steps. The synthesis of this compound is expected to have a similar range of yield.
Q2: What is the key bond-forming reaction in the synthesis of the Macquarimicin core?
A2: The key step is a transannular intramolecular Diels-Alder (IMDA) reaction of a macrocyclic (E,Z,E)-1,6,8-nonatriene precursor. This reaction stereoselectively constructs the complex tetracyclic core of the molecule.
Q3: Are there any particularly challenging stereocenters to set in the synthesis?
A3: While the specific challenges for each stereocenter are not detailed in the readily available literature, syntheses of this complexity often face challenges in controlling the stereochemistry of multiple stereocenters in a long linear sequence. The stereochemistry of the open-chain precursor is crucial for the stereochemical outcome of the IMDA reaction.
Q4: Have alternative synthetic routes to the Macquarimicin core been explored?
A4: The primary route reported in the literature, developed by Tadano and coworkers, revolves around the IMDA strategy. While other approaches may have been investigated, the IMDA approach is the most prominently published and successful strategy to date.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for a Low-Yielding Reaction
Caption: A logical workflow for troubleshooting a low-yielding chemical reaction.
Diagram 2: Key Stages in this compound Total Synthesis
Caption: The overall synthetic strategy for this compound.
Stabilizing Macquarimicin C in solution for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and use of Macquarimicin C in experimental settings. As specific stability data for this compound is limited in published literature, this guide consolidates best practices for handling related compounds, such as macrolides and polyketides, and provides detailed protocols for its application as a neutral sphingomyelinase (N-SMase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound belongs to the macquarimicin class of microbial metabolites. Macquarimicin A, a closely related compound, was first isolated from Micromonospora chalcea.[1][2] The macquarimicin family of compounds are known for their activity as potent and selective inhibitors of neutral sphingomyelinase (N-SMase).[1][2][3]
Q2: How should I prepare stock solutions of this compound?
Due to the lack of specific data for this compound, it is recommended to follow general best practices for macrolide antibiotics.
-
Solvent Selection: Start by attempting to dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Aqueous Solutions: If an aqueous solution is required for your experiment, you may need to perform a serial dilution from the organic stock solution into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect biological systems.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system.
Q3: What are the recommended storage conditions for this compound?
To ensure the longevity and stability of this compound, adhere to the following storage guidelines:
-
Powder Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
Q4: How stable is this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation in Assay Medium: The compound may have precipitated out of the aqueous assay buffer. | 1. Use a fresh aliquot of the stock solution. Prepare working solutions immediately before the experiment. 2. Visually inspect for any precipitation. If observed, consider adjusting the final solvent concentration or using a different buffer system. You may also sonicate the solution briefly before use. |
| Difficulty dissolving the compound. | Inappropriate Solvent: The chosen solvent may not be suitable for this compound. | Try a different organic solvent (e.g., ethanol, methanol, or DMF). Gentle warming or sonication may aid in dissolution, but use caution to avoid thermal degradation. |
| High background or off-target effects in the assay. | High Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final assay volume may be too high. | Ensure the final solvent concentration is as low as possible (typically <0.5%) and include a solvent-only control in your experiment to assess its effect. |
Experimental Protocols
Neutral Sphingomyelinase (N-SMase) Activity Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on N-SMase. Specific parameters may need to be optimized for your experimental system.
Materials:
-
This compound stock solution (in DMSO)
-
Purified N-SMase enzyme
-
N-SMase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Sphingomyelin (substrate)
-
Amplex Red Sphingomyelinase Assay Kit (or similar detection reagents)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and buffers according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the N-SMase assay buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a solvent control.
-
Pre-incubation: In a microplate, add the N-SMase enzyme to each well, followed by the different concentrations of this compound or the solvent control. Pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the sphingomyelin substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method, such as the Amplex Red assay, which measures the fluorescence generated by the enzymatic cascade.[4][5]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Summary of N-SMase Assay Conditions
| Parameter | Recommended Condition |
| pH | 7.4[4][5][6] |
| Temperature | 37°C[4][5] |
| Key Buffer Components | Tris-HCl, MgCl₂[6] |
| Substrate | Sphingomyelin[4][5] |
| Detection Method | Fluorometric (e.g., Amplex Red)[4][5] or Colorimetric[7] |
Visualizations
Caption: Experimental workflow for assessing this compound inhibitory activity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic study of macquarimicins: highly stereoselective construction of the AB-ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-macquarimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation [mdpi.com]
- 7. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Enhancing Macquarimicin C Production in Micromonospora
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing Macquarimicin C production in Micromonospora chalcea.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield for this compound production?
A1: A baseline yield for Macquarimicin A, a related compound, has been reported to be around 27 mg/liter after a seven-day fermentation of Micromonospora chalcea.[1] This can be used as a general starting point for optimizing this compound production.
Q2: What are the recommended culture media for Micromonospora chalcea?
A2: Several standard media are suitable for the cultivation of Micromonospora chalcea. Two commonly used media are GYM Streptomyces Medium and Czapek Peptone Agar.[2] Detailed compositions are provided in the Experimental Protocols section.
Q3: How can I optimize the fermentation conditions to improve this compound yield?
A3: Optimization of fermentation parameters is crucial for enhancing secondary metabolite production.[3][4] Key parameters to consider include temperature, pH, aeration, and agitation speed. Systematic optimization of these factors can lead to significant improvements in yield.
Q4: Are there any known precursors I can feed to the culture to boost production?
A4: While the specific biosynthetic pathway for this compound is not extensively detailed in the available literature, it is likely a polyketide-derived molecule. Therefore, feeding precursors common to polyketide biosynthesis, such as acetate, propionate, and specific amino acids, may enhance production.[5] Empirical testing of different precursors and their concentrations is recommended.
Q5: Can genetic engineering be used to increase this compound production?
A5: Yes, genetic engineering is a powerful tool for enhancing the production of secondary metabolites in Micromonospora.[6] This can involve overexpressing regulatory genes, deleting competing pathways, or modifying the biosynthetic gene cluster itself. However, this requires identification and characterization of the this compound biosynthetic gene cluster.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or no this compound production | 1. Suboptimal culture medium. 2. Inadequate fermentation conditions (pH, temperature, aeration). 3. Strain degradation or contamination. | 1. Test different media formulations (see Experimental Protocols). 2. Optimize fermentation parameters systematically. 3. Re-streak the culture from a glycerol stock and verify purity. |
| Inconsistent yields between batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the age and size of the inoculum. 2. Ensure precise measurement of media components. 3. Calibrate and monitor fermentation equipment regularly. |
| Accumulation of undesired byproducts | 1. Metabolic pathway flux towards other secondary metabolites. 2. Nutrient imbalance in the medium. | 1. Consider genetic modification to knockout competing pathways. 2. Adjust the carbon-to-nitrogen ratio in the medium. |
| Poor cell growth | 1. Nutrient limitation. 2. Presence of inhibitory substances. 3. Suboptimal physical parameters. | 1. Supplement the medium with essential nutrients. 2. Test for inhibitory compounds in the media components. 3. Optimize pH, temperature, and agitation for biomass production. |
Experimental Protocols
Media Preparation
GYM Streptomyces Medium (DSMZ Medium 65) [2]
| Component | Amount (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 12.0 |
| Distilled Water | 1000.0 ml |
| Adjust pH to 7.2 before adding agar. Omit CaCO₃ for liquid medium. |
Czapek Peptone Agar (DSMZ Medium 83) [2]
| Component | Amount (g/L) |
| Sucrose | 30.0 |
| NaNO₃ | 3.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄ x 7H₂O | 0.5 |
| KCl | 0.5 |
| FeSO₄ x 7H₂O | 0.01 |
| Yeast Extract | 2.0 |
| Peptone | 5.0 |
| Agar (for solid medium) | 15.0 |
| Distilled Water | 1000.0 ml |
| Adjust pH to 7.3. |
Fermentation Protocol
-
Inoculum Preparation:
-
Inoculate a 250 ml flask containing 50 ml of GYM broth with a loopful of Micromonospora chalcea from a fresh agar plate.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 3-4 days until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of production medium (e.g., modified GYM broth) with the seed culture (5% v/v).
-
Incubate at 28°C with agitation at 250 rpm for 7-10 days.
-
Monitor pH and adjust as necessary to maintain it within the optimal range (typically 6.8-7.4).
-
Withdraw samples periodically to measure cell growth (OD600) and this compound concentration using HPLC.
-
Visualizations
Caption: Experimental workflow for this compound production and optimization.
Caption: Troubleshooting logic for low this compound production.
References
- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bacdive.dsmz.de [bacdive.dsmz.de]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ars.usda.gov [ars.usda.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Macquarimicin C
Welcome to the technical support center for synthetic Macquarimicin C. This resource is designed for researchers, scientists, and drug development professionals who are using synthetic this compound in their experiments and may be encountering lower than expected biological activity. This guide provides troubleshooting advice and detailed experimental protocols to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound shows significantly lower bioactivity than reported values. What are the potential reasons?
A1: Low bioactivity of synthetic this compound can stem from several factors:
-
Purity of the Compound: The presence of impurities, residual solvents, or side products from the synthesis can interfere with the bioassay or reduce the effective concentration of the active compound.
-
Stereochemistry: this compound is a complex molecule with multiple stereocenters. Incorrect stereochemistry at one or more of these centers, particularly those formed during the critical intramolecular Diels-Alder reaction, can lead to a significant loss of activity.
-
Compound Stability and Degradation: this compound may be sensitive to storage conditions, light, temperature, or pH. Degradation of the compound will result in lower bioactivity.
-
Assay Conditions: The experimental conditions of your bioassay, such as buffer composition, pH, incubation time, and the specific cell line or enzyme preparation used, can significantly impact the observed activity.
-
Target Engagement: The synthetic compound may not be effectively reaching or binding to its intended biological target, neutral sphingomyelinase (nSMase).
Q2: What is the known biological target and mechanism of action of this compound?
A2: The primary biological target of this compound is neutral sphingomyelinase (nSMase) .[1] By inhibiting this enzyme, this compound blocks the hydrolysis of sphingomyelin to ceramide and phosphocholine.[2] Ceramide is a critical lipid second messenger that mediates a variety of cellular processes, most notably apoptosis (programmed cell death).[2][3][4][5][6] Therefore, the bioactivity of this compound is linked to its ability to reduce ceramide levels, thereby inhibiting downstream apoptotic signaling pathways.
Q3: How can I confirm the purity and structural integrity of my synthetic this compound?
A3: It is crucial to thoroughly characterize your synthetic compound. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and stereochemistry of the molecule. Comparison of the obtained spectra with reported data for the natural product is essential.
Q4: Are there known critical steps in the synthesis of this compound that could affect its bioactivity?
A4: Yes, the intramolecular Diels-Alder reaction that forms the core cis-tetrahydroindan structure is a critical step where stereoselectivity is crucial.[1] The relative orientation of the diene and dienophile in the transition state determines the final stereochemistry of the product.[7][8][9][10] Incorrect stereoisomers may have significantly lower or no inhibitory activity against neutral sphingomyelinase. Other potential challenges in complex natural product synthesis include catalyst loading, purification of intermediates, and the stability of protecting groups, which could indirectly affect the final product's integrity.
Troubleshooting Guides
Guide 1: Assessing Compound Purity and Integrity
This guide will walk you through the steps to ensure your synthetic this compound is of sufficient quality for biological assays.
Workflow for Compound Quality Control
Guide 2: Verifying Target Engagement - Neutral Sphingomyelinase (nSMase) Activity Assay
This guide provides a detailed protocol to determine if your synthetic this compound is effectively inhibiting its target enzyme.
Experimental Protocol: Fluorometric Neutral Sphingomyelinase Assay
This protocol is adapted from commercially available kits and published methods.
Materials:
-
Synthetic this compound
-
Recombinant human neutral sphingomyelinase 2 (nSMase2)
-
Sphingomyelin (substrate)
-
Amplex™ Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your synthetic this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of the substrate (sphingomyelin) in Assay Buffer.
-
Prepare a detection mixture containing Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in Assay Buffer according to the manufacturer's instructions.
-
-
Enzyme Inhibition Assay:
-
To each well of the 96-well plate, add 20 µL of the this compound dilution (or vehicle control).
-
Add 20 µL of the nSMase2 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the sphingomyelin substrate solution.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 40 µL of the detection mixture.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Troubleshooting the nSMase Assay
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Reagent contamination or degradation. | Prepare fresh reagents. Run controls without enzyme and without substrate. |
| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Increase incubation time. |
| No inhibition observed | Inactive compound (purity, stereochemistry). | Verify compound integrity (Guide 1). |
| Incorrect assay conditions (pH, temperature). | Ensure all reagents and incubations are at the correct pH and temperature. | |
| Compound insolubility. | Check for precipitation in the assay wells. Consider using a different solvent or adding a surfactant. |
Expected IC₅₀ Values for nSMase2 Inhibitors (Illustrative)
The following table provides examples of IC₅₀ values for known nSMase2 inhibitors to serve as a benchmark.
| Compound | Target | IC₅₀ (µM) |
| GW4869 | nSMase2 | 1.0 |
| Cambinol | nSMase2 | 7.0 |
| DPTIP | nSMase2 | 0.03 |
| Compound ID 5728450 | nSMase2 | 1.0 |
| Compound ID 4011505 | nSMase2 | 1.1 |
| (Data sourced from multiple studies for illustrative purposes)[3][5] |
Signaling Pathway
This compound Mechanism of Action: Inhibition of the Sphingomyelin-Ceramide Pathway
This compound exerts its biological effects by inhibiting neutral sphingomyelinase (nSMase), a key enzyme in the sphingomyelin-ceramide signaling pathway. This pathway is crucial for inducing apoptosis in response to various cellular stresses.
By following these guides and protocols, researchers can systematically troubleshoot the low bioactivity of their synthetic this compound, ensuring the reliability and accuracy of their experimental results.
References
- 1. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 5. mdpi.com [mdpi.com]
- 6. Identification and evaluation of neutral sphingomyelinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic or food-derived vitamin C--are they equally bioavailable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Novel Antibiotic Concentrations for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel antibiotic, referred to herein as "Compound X," for use in mammalian cell culture. The following information is based on established methodologies for antibiotic optimization and troubleshooting common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the optimal concentration of a new antibiotic for my specific cell line?
A1: Each mammalian cell line exhibits different sensitivities to antibiotics.[1] Using a concentration that is too high can lead to off-target effects and cytotoxicity, while a concentration that is too low will be ineffective for its intended purpose (e.g., selection of genetically modified cells). Therefore, it is crucial to determine the minimum concentration of the antibiotic that achieves the desired effect without compromising the health of the cells.[1]
Q2: What is a "kill curve" and why is it necessary?
A2: A kill curve, also known as a dose-response cytotoxicity profile, is an experiment designed to determine the minimum concentration of an antibiotic required to kill all cells in a culture over a specific period.[2] This is a critical step before using an antibiotic as a selection agent to ensure that only cells that have successfully incorporated a resistance gene survive.[1]
Q3: How long should I expose my cells to the antibiotic during a kill curve experiment?
A3: The duration of a kill curve experiment can vary depending on the cell line and the antibiotic being tested. Typically, cells are cultured in the presence of the antibiotic for 7 to 10 days, with the media and antibiotic being replenished every 2 to 3 days.[2] Some cell lines may require a longer exposure of up to 14 days.[2]
Q4: Can I use the same antibiotic concentration for different cell lines?
A4: No, it is not recommended. Different cell lines have different sensitivities to antibiotics, so a separate kill curve should be performed for each new cell line you work with.[2]
Q5: What are some common signs of cytotoxicity to look out for?
A5: Signs of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in cell proliferation, and ultimately, cell death.[3] It is important to regularly observe your cells under a microscope during the experiment.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| All cells, including the control group (no antibiotic), are dying. | 1. Poor cell health prior to the experiment. 2. Contamination of the cell culture. 3. Issues with the culture medium or supplements. 4. Improper incubation conditions (e.g., CO2, temperature, humidity). | 1. Ensure you start with a healthy, actively growing cell culture. 2. Discard the culture and start a new one from a frozen stock. Review aseptic techniques to prevent future contamination.[4][5] 3. Use fresh, pre-warmed media and high-quality supplements.[4] 4. Verify that the incubator settings are correct and calibrated. |
| No cells are dying, even at the highest antibiotic concentration. | 1. The antibiotic concentration range is too low. 2. The antibiotic has degraded. 3. The cells are naturally resistant to the antibiotic. 4. Incorrect preparation of the antibiotic stock solution. | 1. Increase the range of antibiotic concentrations in your experiment. 2. Check the expiration date of the antibiotic and ensure it has been stored correctly. Avoid multiple freeze-thaw cycles. 3. Consider using a different antibiotic if the cells show high levels of intrinsic resistance. 4. Double-check the calculations and preparation of your antibiotic stock and working solutions. |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the antibiotic. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. 2. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the antibiotic. 3. To minimize edge effects, avoid using the outermost wells of the plate for the experiment. Fill them with sterile PBS or media instead. |
| Cells are detaching from the plate but appear to still be intact. | 1. This can be an early sign of cell death. 2. The cells may require a specific coating on the culture surface for better adherence. | 1. Continue to monitor the cells over time; they will likely lyse eventually. 2. If working with a cell line that is known to be poorly adherent, consider coating the culture plates with an appropriate extracellular matrix protein.[6] |
Experimental Protocols
Determining the Optimal Antibiotic Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of "Compound X" required to kill 100% of a specific cell line.
Materials:
-
Healthy, log-phase cell culture of the desired cell line
-
Complete cell culture medium
-
"Compound X" stock solution
-
96-well tissue culture plates
-
Sterile pipette tips and tubes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Viability assay reagents (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Antibiotic Preparation and Addition:
-
On Day 1, prepare a series of dilutions of "Compound X" in complete culture medium. A common starting range for a new antibiotic might be 0.5 µg/mL to 10 µg/mL, but this may need to be adjusted.[1][7] It is important to include a "0 µg/mL" control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of "Compound X". It is recommended to test each concentration in triplicate.
-
-
Incubation and Observation:
-
Return the plate to the incubator.
-
Approximately every 2-3 days, replace the medium with freshly prepared medium containing the same range of antibiotic concentrations.[7]
-
Visually inspect the cells daily using a microscope and record any changes in morphology or confluency.
-
-
Determining Cell Viability:
Data Presentation
Table 1: Example Kill Curve Data for "Compound X" on Cell Line ABC
| "Compound X" Concentration (µg/mL) | Average Cell Viability (%) after 7 days | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.5 | 85 | 4.8 |
| 1.0 | 62 | 6.1 |
| 2.0 | 35 | 3.9 |
| 4.0 | 10 | 2.5 |
| 6.0 | 0 | 0 |
| 8.0 | 0 | 0 |
| 10.0 | 0 | 0 |
In this example, the optimal concentration of "Compound X" for selecting Cell Line ABC would be 6.0 µg/mL.
Visualizations
Caption: Workflow for Determining Optimal Antibiotic Concentration.
Caption: Troubleshooting Logic for Antibiotic Optimization Experiments.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. 微生物死滅曲線 [sigmaaldrich.com]
- 3. Effects of Pharmacological Dose of Vitamin C on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adl.usm.my [adl.usm.my]
- 5. corning.com [corning.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
Preventing Macquarimicin C precipitation in aqueous buffers
Welcome to the technical support center for Macquarimicin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in aqueous experimental systems. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous buffers, which can significantly impact experimental reproducibility and outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain the solubility of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?
A1: This is a common issue encountered with hydrophobic compounds like this compound. Precipitation upon dilution of a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer occurs because the compound's solubility dramatically decreases as the percentage of the organic co-solvent is reduced.[1][2] To prevent this, it is crucial to ensure that the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility.
Here are some strategies to address this:
-
Optimize the final concentration of your co-solvent: Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) in your aqueous buffer to find the minimum concentration required to keep this compound in solution at your desired working concentration. Be mindful that high concentrations of organic solvents can affect cellular viability and experimental outcomes.
-
Use a step-wise dilution: Instead of a single large dilution, try diluting your stock solution in a series of steps with intermediate solvent/buffer ratios.
-
Consider alternative solubilizing agents: If a tolerable concentration of DMSO is insufficient to prevent precipitation, you may need to explore other solubilizing agents.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in a suitable organic solvent like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to come to room temperature slowly and vortex gently to ensure the compound is fully dissolved.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be used to help redissolve precipitated compound, but it should be used with caution.[3] Over-sonication can lead to degradation of the compound. If you choose to sonicate, use a water bath sonicator and short bursts of sonication. It is generally preferable to optimize your buffer conditions to prevent precipitation in the first place.
Q4: Are there other solubilizing agents I can use besides DMSO?
A4: Yes, several other agents can be used to improve the solubility of hydrophobic compounds. The choice of agent will depend on your specific experimental system and any potential downstream effects. Common alternatives include:
-
Co-solvents: Ethanol, methanol, and propylene glycol are common co-solvents.[1][2]
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[1][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.[2][5]
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Dilution
| Potential Cause | Troubleshooting Steps |
| Insufficient co-solvent concentration. | Increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Perform a concentration titration to find the optimal balance between solubility and potential solvent toxicity. |
| Low temperature of the aqueous buffer. | Ensure your aqueous buffer is at room temperature before adding the this compound stock solution. Solubility of many compounds decreases at lower temperatures.[1] |
| High concentration of this compound. | Your desired working concentration may be above the solubility limit in the chosen buffer system. Try lowering the final concentration of this compound. |
Issue 2: Precipitation Observed Over Time
| Potential Cause | Troubleshooting Steps |
| Compound instability in the aqueous buffer. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. |
| Buffer components interacting with the compound. | Certain salts or buffer components may decrease the solubility of this compound. Try a different buffer system. |
| Adsorption to container surfaces. | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes or glass vials. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add a sufficient volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Screening for Optimal Solubilizing Agents
This protocol provides a workflow for systematically testing different solubilizing agents to find the optimal conditions for your experiment.
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a series of aqueous buffers containing different potential solubilizing agents. See the table below for examples.
-
In a clear microplate or microcentrifuge tubes, add the this compound stock solution to each buffer to achieve your desired final concentration. Ensure the final concentration of DMSO is kept constant across all conditions if possible.
-
Include a control with only the aqueous buffer and DMSO.
-
Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 4 hours) at your experimental temperature.
-
Select the condition that provides the best solubility with the lowest potential for experimental interference.
Table 1: Example Solubilizing Agent Screening Conditions
| Condition | Buffer | Solubilizing Agent | Typical Final Concentration |
| 1 | PBS, pH 7.4 | DMSO (co-solvent) | 0.1 - 1% (v/v) |
| 2 | PBS, pH 7.4 | Ethanol (co-solvent) | 0.1 - 1% (v/v) |
| 3 | PBS, pH 7.4 | Tween® 20 (surfactant) | 0.01 - 0.1% (v/v) |
| 4 | PBS, pH 7.4 | HP-β-Cyclodextrin | 1 - 10 mM |
Visualizations
Caption: Workflow for optimizing the solubility of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Complex Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products, such as Macquarimicin C. The advice and protocols provided are general and can be adapted to a wide range of synthetic challenges.
Troubleshooting Guide
Q1: My reaction has produced a complex mixture of products, and the yield of the desired compound is low. How can I identify the major impurities?
A1: A multi-step approach is recommended for identifying major impurities in a complex reaction mixture.[1][] The initial step is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a preliminary impurity profile.[3][4][5] These methods can help to quantify the relative amounts of each component and provide initial mass data for identification.
For structural elucidation of unknown impurities, preparative HPLC can be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[4]
Q2: I am observing a persistent impurity that co-elutes with my desired product during chromatographic purification. What strategies can I employ to resolve this?
A2: Co-elution is a common challenge in the purification of complex molecules. Several strategies can be employed to improve separation:
-
Method Development: Varying the chromatographic conditions is the first step. This can include changing the mobile phase composition, gradient, pH, or temperature.[6]
-
Orthogonal Chromatography: Employing a different chromatographic mode with an alternative separation mechanism can be effective. For example, if you are using reverse-phase HPLC, consider normal-phase, ion-exchange, or size-exclusion chromatography.[7][8]
-
Recycle HPLC: This technique involves repeatedly passing the mixture through the same column to increase the effective column length and improve the resolution of closely eluting peaks.[9][10]
-
Derivatization: In some cases, chemically modifying the desired compound or the impurity can alter their chromatographic behavior, allowing for easier separation.
Q3: My final compound appears to be degrading upon storage. What could be the cause and how can I prevent it?
A3: Degradation upon storage can be caused by several factors, including sensitivity to light, air (oxidation), temperature, or residual acidic or basic impurities from the purification process. To address this:
-
Purity Analysis: Ensure that all residual solvents and reagents have been removed. Techniques like Gas Chromatography (GC) can be used for residual solvent analysis.
-
Forced Degradation Studies: Intentionally exposing your compound to stress conditions (e.g., heat, light, acid, base, oxidizing agents) can help identify the degradation pathways and predict long-term stability.
-
Proper Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
Excipient Screening: If the compound is intended for formulation, screen for compatible stabilizing excipients.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of complex natural products?
A1: Impurities in natural product synthesis can originate from various sources:
-
Starting Materials: Impurities present in the initial reactants can be carried through the synthetic sequence.
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired by-products.
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.
-
Reagents and Solvents: Residues of reagents, catalysts, and solvents used in the synthesis and purification steps.[][11]
-
Degradation Products: The target compound may degrade during the reaction, work-up, purification, or storage.[11][12]
Q2: How can I quantify the level of impurities in my sample?
A2: Quantitative analysis of impurities is typically performed using HPLC with a suitable detector (e.g., UV, MS).[5] The percentage of an impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a reference standard of the impurity is required to create a calibration curve.
Q3: What is the role of LC-MS in impurity profiling?
A3: LC-MS is a powerful tool for impurity profiling as it combines the separation capabilities of liquid chromatography with the mass identification capabilities of mass spectrometry.[3][4] It allows for the rapid determination of the molecular weights of impurities, which is crucial for their identification. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the impurity molecules and analyzing the resulting fragment ions.[3]
Data Presentation
Table 1: Hypothetical Impurity Profile of a Crude this compound Synthesis Batch
| Peak No. | Retention Time (min) | Area (%) | [M+H]⁺ (m/z) | Possible Identity |
| 1 | 5.8 | 3.2 | 456.2 | Starting Material A |
| 2 | 8.1 | 12.5 | 678.4 | By-product X |
| 3 | 10.2 | 75.1 | 890.6 | This compound |
| 4 | 11.5 | 8.2 | 872.6 | Dehydro-Macquarimicin C |
| 5 | 13.4 | 1.0 | 908.6 | Oxidized Impurity |
Table 2: Optimization of Purification Method for Resolving Co-eluting Impurity
| Method | Column | Mobile Phase Gradient (A: Water, B: Acetonitrile) | Resolution (Rs) between this compound and Impurity |
| 1 | C18 | 5% to 95% B in 20 min | 0.8 |
| 2 | Phenyl-Hexyl | 5% to 95% B in 20 min | 1.2 |
| 3 | C18 | 20% to 70% B in 40 min | 1.6 |
| 4 | Phenyl-Hexyl | Isocratic 45% B | 2.1 |
Experimental Protocols
Protocol 1: HPLC Analysis for Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Analysis for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) instrument).
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-1500 m/z
-
Data Acquisition: Full scan mode for initial analysis. For structural elucidation, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).
-
-
Data Analysis: Process the data using the instrument's software to identify the molecular ions ([M+H]⁺) of the impurities and analyze their fragmentation patterns.
Visualizations
Caption: Workflow for the resolution and identification of impurities.
Caption: Decision tree for troubleshooting synthesis and purification.
References
- 1. FAQs: Organic Impurities [usp.org]
- 3. chimia.ch [chimia.ch]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
Macquarimicin C versus other neutral sphingomyelinase inhibitors
A Comprehensive Comparison of Neutral Sphingomyelinase Inhibitors: Macquarimicin A and Beyond
For researchers and professionals in drug development, the landscape of neutral sphingomyelinase (nSMase) inhibitors presents a range of tools, each with distinct characteristics. This guide provides a detailed comparison of Macquarimicin A against other prominent nSMase inhibitors, including GW4869, Cambinol, Altenusin, and the newer generation compounds PDDC and DPTIP. The comparison is based on available experimental data on their efficacy, mechanism of action, and physicochemical properties.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative and qualitative data for a selection of nSMase inhibitors to facilitate a clear comparison of their performance.
Table 1: Inhibitory Potency and Mechanism of Action
| Inhibitor | Target nSMase | IC50 Value | Mechanism of Action | Key References |
| Macquarimicin A | Rat Brain nSMase | Not explicitly stated in abstracts | Not detailed in abstracts | [1] |
| GW4869 | Human nSMase2 | 1 µM | Non-competitive | [2][3] |
| Cambinol | Human nSMase2 | 5 ± 1 µM (Ki = 7 µM) | Uncompetitive | [4] |
| Altenusin | nSMase | Micromolar range | Not detailed in abstracts | [5] |
| PDDC | Human nSMase2 | 300 nM (pIC50 = 6.57) | Non-competitive | [6] |
| DPTIP | Human nSMase2 | 30 nM | Not detailed in abstracts | [7] |
Table 2: Specificity and Physicochemical Properties
| Inhibitor | Specificity | Solubility | In Vivo Studies | Key References |
| Macquarimicin A | Information not available | Information not available | Information not available | [1] |
| GW4869 | Selective for nSMase over aSMase.[8] | Poor aqueous solubility.[3] | Yes, demonstrates brain penetration and in vivo efficacy.[9] | [3][8][9] |
| Cambinol | Also inhibits SIRT1/2 (IC50 ~56-59 µM), ~10-fold less potent than for nSMase2.[4][10] | Moderate oral bioavailability but poor in vivo pharmacokinetic profile.[10] | Yes, tested in preclinical models for neuroprotection.[10] | [4][10] |
| Altenusin | Information not available | Information not available | Information not available | [5] |
| PDDC | Selective nSMase2 inhibitor. | Excellent oral bioavailability (F%=88) and brain penetration. | Yes, demonstrates in vivo efficacy in models of neurological disease.[6] | [6] |
| DPTIP | Selective nSMase2 inhibitor. | Poor oral bioavailability, but brain penetrant upon IP injection. | Yes, shows in vivo efficacy in a mouse model of acute brain injury.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison.
In Vitro nSMase Activity Assay (Fluorescence-based - Amplex Red)
This assay is widely used for the high-throughput screening of nSMase inhibitors.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) generated through a series of enzymatic reactions coupled to nSMase activity. nSMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the fluorescent product, resorufin, which can be quantified.
-
Materials:
-
Amplex® Red Sphingomyelinase Assay Kit (contains Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin)
-
Recombinant human nSMase2 or cell/tissue lysates containing nSMase activity
-
Test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
-
-
Procedure:
-
Prepare a working solution of the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In a 96-well plate, add the nSMase enzyme source (recombinant enzyme or lysate).
-
Add the test inhibitor dilutions to the respective wells. Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Prepare the Amplex Red reaction mixture containing sphingomyelin, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
Initiate the reaction by adding the Amplex Red reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro nSMase Activity Assay (Radiolabeled Substrate)
This is a direct and highly sensitive method for measuring nSMase activity.
-
Principle: This assay measures the enzymatic hydrolysis of radiolabeled sphingomyelin (e.g., [¹⁴C]-sphingomyelin). The reaction products, radiolabeled phosphocholine and ceramide, are separated from the unreacted substrate, and the radioactivity of the product is quantified.
-
Materials:
-
[¹⁴C]-sphingomyelin
-
Recombinant nSMase2 or cell/tissue lysates
-
Test inhibitors
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube, combine the reaction buffer, nSMase enzyme source, and the test inhibitor. Pre-incubate as required.
-
Initiate the reaction by adding [¹⁴C]-sphingomyelin.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids. The aqueous phase will contain the radiolabeled phosphocholine product, while the organic phase will contain the unreacted sphingomyelin and ceramide.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Alternatively, the organic phase can be spotted on a TLC plate to separate ceramide from sphingomyelin, followed by autoradiography or scraping and scintillation counting of the ceramide spot.
-
Calculate the enzyme activity and the inhibitory effect of the compounds.
-
Cellular Ceramide Measurement Assay
This assay quantifies the change in cellular ceramide levels following treatment with an nSMase inhibitor, providing a measure of the inhibitor's efficacy in a cellular context.
-
Principle: Cells are treated with a stimulus (e.g., TNF-α) to activate nSMase and in the presence or absence of an nSMase inhibitor. Cellular lipids are then extracted, and ceramide levels are quantified, typically by liquid chromatography-mass spectrometry (LC-MS).
-
Materials:
-
Cell line of interest (e.g., HEK293, primary neurons)
-
Cell culture reagents
-
nSMase stimulus (e.g., TNF-α)
-
Test inhibitor
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS system
-
Internal lipid standards
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the nSMase inhibitor at various concentrations for a specified time.
-
Stimulate the cells with an nSMase activator (e.g., TNF-α) for a defined period.
-
Wash the cells with PBS and harvest them.
-
Perform lipid extraction from the cell pellets using an appropriate solvent system.
-
Analyze the lipid extracts by LC-MS to quantify the levels of different ceramide species. The use of internal standards is crucial for accurate quantification.
-
Compare the ceramide levels in inhibitor-treated cells to those in vehicle-treated and stimulated cells to determine the inhibitor's effect on cellular nSMase activity.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to nSMase inhibition.
Caption: The Sphingomyelin Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Screening and Characterizing nSMase Inhibitors.
References
- 1. Macquarimicin A inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the neutral pH-optimum sphingomyelinase from rat brain: inhibition by copper II and ganglioside GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral and acid sphingomyelinases of rat brain: somatotopographical distribution and activity following experimental manipulation of the dopaminergic system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Macquarimicin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural activity relationships (SAR) of macquarimicin analogs, focusing on their biological activity as potent inhibitors of neutral sphingomyelinase (nSMase). Due to the limited publicly available SAR data for a comprehensive series of macquarimicin analogs, this guide establishes a framework for comparison, details relevant experimental protocols, and visualizes the key signaling pathway involved.
Introduction to Macquarimicin and its Biological Activity
Macquarimicin A is a natural product known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and potent inhibitory effects against membrane-bound neutral sphingomyelinase (nSMase).[1] The inhibition of nSMase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine, positions macquarimicin and its potential analogs as valuable tools for studying cellular signaling and as starting points for the development of therapeutics for diseases where this pathway is implicated.[1]
Structural Activity Relationship (SAR) Insights
Key Postulated Pharmacophoric Features of Macquarimicin Analogs:
-
The Macrocyclic Core: The macrocyclic lactam structure is likely essential for maintaining the correct conformation for binding to the active site of nSMase. Modifications that alter the ring size or introduce significant conformational rigidity could drastically affect activity.
-
The Sugar Moiety: The pendant sugar group is likely involved in crucial interactions with the target enzyme, potentially through hydrogen bonding or polar interactions. Analogs with modified or different sugar moieties would be critical to probe the importance of this group.
-
The Side Chains: The nature and substitution pattern of the side chains attached to the macrocycle are expected to influence both potency and selectivity. Variations in these side chains would provide valuable insights into the steric and electronic requirements for optimal binding.
Data Presentation
To facilitate the systematic evaluation of novel macquarimicin analogs, the following table structure is proposed for summarizing quantitative data. Researchers can utilize this template to build a comprehensive SAR database for this compound class.
| Analog ID | Modification from Macquarimicin A | nSMase Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) vs. S. aureus | Cytotoxicity CC50 (µM) vs. HeLa cells |
| MA-001 | (Parent Compound - Macquarimicin A) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| MA-002 | [Describe modification, e.g., "Demethylation at C-X"] | |||
| MA-003 | [Describe modification, e.g., "Hydroxylation of side chain Y"] | |||
| MA-004 | [Describe modification, e.g., "Epimerization at C-Z"] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating comparable SAR data. Below are methodologies for key biological assays relevant to the evaluation of macquarimicin analogs.
Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol is adapted from established methods for measuring nSMase activity in brain tissue homogenates.
Objective: To determine the in vitro inhibitory activity of macquarimicin analogs against nSMase.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Substrate: [¹⁴C]-sphingomyelin
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
Macquarimicin analogs dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, and collect the supernatant containing the membrane-bound nSMase. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a microcentrifuge tube, combine the brain homogenate (a fixed amount of protein), assay buffer, and the macquarimicin analog at various concentrations. Include a vehicle control (DMSO) and a positive control (a known nSMase inhibitor).
-
Initiation of Reaction: Add the [¹⁴C]-sphingomyelin substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. The product of the reaction, [¹⁴C]-phosphocholine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of nSMase inhibition for each analog concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the MIC of macquarimicin analogs against bacterial strains like Staphylococcus aureus.
Objective: To determine the minimum concentration of a macquarimicin analog that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macquarimicin analogs dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).
-
Serial Dilution of Analogs: Perform a two-fold serial dilution of the macquarimicin analogs in CAMHB in the 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted analogs. Include a positive control (bacteria with no analog) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the analog at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action of Macquarimicin A is the inhibition of neutral sphingomyelinase, which plays a critical role in the sphingomyelin-ceramide signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating macquarimicin analogs.
Caption: Inhibition of nSMase by Macquarimicin Analogs in the Sphingomyelin Signaling Pathway.
Caption: Experimental Workflow for SAR Studies of Macquarimicin Analogs.
References
A Comparative Guide to the Synthetic Routes of Macquarimicin C
For Researchers, Scientists, and Drug Development Professionals
Macquarimicin C, a member of the macquarimicin family of natural products, presents a formidable synthetic challenge due to its complex polycyclic architecture. This guide provides a comparative analysis of the synthetic strategies toward this compound, with a focus on the key intramolecular Diels-Alder (IMDA) reaction. The presented data is based on the seminal total synthesis accomplished by the research group of Tadano.[1] Their work explored four distinct IMDA precursors, providing a unique opportunity for an in-depth comparison of synthetic efficiency and stereochemical control.
Comparison of Intramolecular Diels-Alder (IMDA) Strategies
The Tadano group's convergent synthesis hinges on a crucial intramolecular Diels-Alder reaction of a (E,Z,E)-1,6,8-nonatriene system to construct the core of the macquarimicin scaffold. Four different substrates for this reaction were investigated, each with variations in the dienophile and the tether connecting the diene and dienophile. The efficiency and stereochemical outcome of the IMDA reaction were found to be highly dependent on the nature of the precursor. Below is a summary of the quantitative data for the key IMDA step and subsequent transformations for each of the four routes.
| Route | IMDA Precursor | Dienophile | Key Reaction Conditions | IMDA Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Type I | α,β-Unsaturated Ester | Toluene, 180 °C | Cycloadducts | 75 | 1:1.1 |
| 2 | Type II | α,β-Unsaturated Ester with C11 Hydroxyl | Toluene, 180 °C | Cycloadducts | 78 | 1:1.2 |
| 3 | Type III | α,β-Unsaturated Aldehyde | Toluene, 180 °C | Cycloadducts | 85 | 1:1.3 |
| 4 | Type IV | α,β-Unsaturated N-acyloxazolidinone | Toluene, 110 °C | Cycloadduct | 88 | >95:5 |
Data compiled from the total synthesis reported by Munakata et al.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the four distinct approaches to the key intramolecular Diels-Alder reaction in the synthesis of the macquarimicin core structure.
Caption: Comparison of the four intramolecular Diels-Alder (IMDA) strategies.
Experimental Protocols
The following are the detailed experimental methodologies for the key intramolecular Diels-Alder reactions.
General Procedure for the Intramolecular Diels-Alder Reaction (Routes 1, 2, and 3)
A solution of the corresponding (E,Z,E)-1,6,8-nonatriene precursor (1.0 equiv) in dry toluene (0.01 M) was placed in a sealed tube. The reaction mixture was heated at 180 °C for the specified time. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to afford the corresponding cycloadducts.
Experimental Protocol for the Intramolecular Diels-Alder Reaction of the Type IV Precursor (Route 4)
A solution of the N-acyloxazolidinone-containing (E,Z,E)-1,6,8-nonatriene precursor (1.0 equiv) in dry toluene (0.01 M) was heated at 110 °C in a sealed tube. After the reaction was complete, as monitored by TLC, the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the desired cycloadduct as a single diastereomer.
Analysis and Conclusion
The investigation into the four IMDA precursors reveals a clear trend in reactivity and stereoselectivity. While the ester and aldehyde-based dienophiles (Routes 1, 2, and 3) required high temperatures and resulted in poor diastereoselectivity, the use of an N-acyloxazolidinone as a chiral auxiliary and activating group on the dienophile (Route 4) proved to be significantly superior. This modification not only allowed for a lower reaction temperature but also provided excellent facial selectivity, leading to the formation of a single desired diastereomer in high yield. This strategic choice was pivotal for the successful total synthesis of this compound. The higher stereocontrol achieved in Route 4 obviated the need for tedious separation of diastereomers and significantly improved the overall efficiency of the synthetic sequence. Therefore, for the construction of the macquarimicin core, the use of a chiral N-acyloxazolidinone-activated dienophile in the intramolecular Diels-Alder reaction is the most effective strategy.
References
Macquarimicin C and its Enzymatic Interactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity and potential for off-target effects of an investigational compound is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of Macquarimicin C, a macrolide antibiotic. Due to the limited availability of data specifically for this compound, this guide will focus on the closely related and better-characterized compound, Macquarimicin A, as a proxy to explore its enzymatic interactions and potential for cross-reactivity.
Executive Summary
Data Presentation: Macquarimicin A Inhibition Profile
Quantitative data for the inhibition of other enzymes by Macquarimicin A is not currently available in the public domain. The primary identified target is neutral sphingomyelinase.
| Compound | Target Enzyme | Enzyme Source | Inhibition Data | Reference |
| Macquarimicin A | Membrane-bound neutral sphingomyelinase | Rat brain | Inhibitory activity confirmed, specific IC50 not publicly available. | --INVALID-LINK-- |
Comparative Context: Cross-Reactivity of Macrolides
Macrolide antibiotics are a broad class of compounds, and their interactions with host enzymes are not fully elucidated[2][3][4][5][6]. While the primary mechanism of action for most macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the ribosomal 50S subunit, some members of this class have been shown to interact with other cellular targets[2][3][4][5][6].
Cross-reactivity among macrolides has been primarily studied in the context of allergic reactions and antibacterial resistance mechanisms[7][8][9][10][11]. These studies suggest that structural similarities in the macrolide core can lead to recognition by the same antibodies or efflux pumps. However, this does not directly translate to cross-reactivity in terms of inhibiting different host enzymes.
Experimental Protocols
The following is a generalized protocol for a neutral sphingomyelinase activity assay, based on commonly used methods. This protocol can be adapted to test the inhibitory activity of this compound or other related compounds.
Neutral Sphingomyelinase (nSMase) Activity Assay
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of neutral sphingomyelinase.
Principle: Neutral sphingomyelinase catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide at a neutral pH. The activity of the enzyme can be measured by quantifying the amount of phosphocholine or ceramide produced. A common method involves a coupled enzymatic reaction where the product of the nSMase reaction is used to generate a fluorescent or colorimetric signal.
Materials:
-
Recombinant or purified neutral sphingomyelinase
-
Sphingomyelin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., Amplex Red, horseradish peroxidase, choline oxidase, and alkaline phosphatase for a fluorescence-based assay)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Prepare a working solution of neutral sphingomyelinase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Reaction Setup:
-
To each well of the microplate, add a small volume of the test compound dilution or vehicle control.
-
Add the sphingomyelin substrate to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compound to interact with the substrate.
-
-
Initiation of Reaction: Add the enzyme working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation, depending on the assay).
-
Add the detection reagents to each well.
-
Incubate at room temperature for a sufficient time to allow for signal development.
-
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
Data Analysis:
-
Subtract the background reading (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of investigating the cross-reactivity of a compound like this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Macquarimicin A inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Look and Outlook on Enzyme-Mediated Macrolide Resistance [frontiersin.org]
- 3. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Cross-reactivity among and between macrolides, lincosamides, and streptogramins: Study on the French pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolide Allergic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [PDF] Macrolide Allergic Reactions | Semantic Scholar [semanticscholar.org]
Macquarimicin C: A Comparative Analysis Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macquarimicin C belongs to a novel class of microbial metabolites characterized by a complex tetra- or pentacyclic framework. While research has predominantly focused on the total synthesis of macquarimicins, their potential as antineoplastic agents has been suggested due to their inhibitory activity against neutral sphingomyelinase (nSMase). This guide provides a comparative overview of this compound against well-established anticancer drugs—doxorubicin, paclitaxel, and cisplatin—based on available data. A significant limitation to this comparison is the current lack of publicly available quantitative data on the anticancer potency (e.g., IC50 values) of this compound against cancer cell lines. However, early studies on a related compound, Macquarimicin B, have shown inhibitory activity against the P-388 leukemia cell line, suggesting a potential for this class of molecules in oncology.[1]
Mechanism of Action
This compound
The proposed anticancer mechanism of this compound is rooted in its ability to inhibit neutral sphingomyelinase (nSMase). nSMase is a key enzyme in the sphingomyelin signaling pathway, where it catalyzes the hydrolysis of sphingomyelin to produce ceramide. Ceramide, in turn, acts as a second messenger in various cellular processes, including the induction of apoptosis (programmed cell death). By inhibiting nSMase, macquarimicins can potentially modulate ceramide levels, thereby influencing apoptotic pathways in cancer cells.
References
Macquarimicin C: Efficacy Data Currently Unavailable in Scientific Literature
A comprehensive review of scientific databases and publications has revealed a lack of available data on the in vitro and in vivo efficacy of a compound referred to as "Macquarimicin C." As a result, a direct comparison of its performance against other therapeutic alternatives, supported by experimental data, cannot be provided at this time.
Searches for "this compound" did not yield any specific studies detailing its mechanism of action, efficacy in preclinical models, or any associated signaling pathways. This suggests that "this compound" may be a novel, yet-to-be-published compound, a compound known by a different name, or a potential misnomer.
Without access to foundational research detailing its biological activity, the creation of comparative data tables, detailed experimental protocols, and visualizations of its molecular interactions is not possible.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor upcoming scientific literature and patent databases for any potential disclosures related to "this compound." Future research, once published, will be essential to understanding its therapeutic potential and its place among existing treatment modalities.
Safety Operating Guide
Proper Disposal of Macquarimicin C: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of Macquarimicin C, a potent antibiotic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this substance within a laboratory setting, minimizing environmental impact and upholding regulatory compliance.
This compound requires careful handling due to its potential biological activity. The primary recommended method for disposal is through a licensed hazardous waste disposal service. This ensures that the compound is managed in an environmentally responsible and regulated manner.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Gloves : Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Lab Coat : A lab coat or other protective clothing is required to prevent skin contact.
-
-
Spill Response : In case of a spill, avoid generating dust. Carefully collect the spilled material using a damp cloth or absorbent pads. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. Do not flush down the drain.
Operational Disposal Plan: Step-by-Step Guidance
The recommended and safest method for the disposal of this compound and any contaminated materials is through a certified hazardous waste management company.
-
Segregation : Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Containerization : Place all this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.
-
Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and local regulations.
-
Contact EHS : Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Data Presentation: Key Safety and Disposal Information
The following table summarizes critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Personal Protective Equipment | Nitrile rubber gloves, chemical safety goggles, protective clothing. | |
| Handling Environment | Work under a chemical fume hood. | |
| Spill Cleanup | Avoid dust generation. Collect with absorbent material and dispose of as hazardous waste. | |
| Environmental Precautions | Do not let product enter drains. |
Experimental Protocols: General Decontamination of Labware and Surfaces
Disclaimer: The following protocols are based on general principles for the chemical degradation of related compounds (polycyclic aromatic and macrolide antibiotics). These methods have not been validated for this compound and should only be considered for the decontamination of minor spills on non-sensitive surfaces or for cleaning labware before disposal, and only after consultation with your institution's EHS department. A small-scale test should be conducted to validate the effectiveness of any decontamination procedure.
A. Oxidative Degradation (for trace contamination):
A solution of a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite (bleach), can be used to degrade polycyclic aromatic structures.
-
Prepare the Solution : In a chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite or a 5% potassium permanganate solution in water.
-
Application : Carefully apply the solution to the contaminated surface or immerse the labware in the solution.
-
Contact Time : Allow a contact time of at least one hour.
-
Neutralization and Rinsing : For potassium permanganate, the purple color should disappear, indicating the reaction is complete. Neutralize any remaining oxidant as per standard laboratory procedures (e.g., with sodium bisulfite for permanganate) before rinsing thoroughly with water.
-
Disposal : Dispose of all solutions and rinsates as hazardous waste.
B. Acid/Base Hydrolysis (for potential degradation of macrolide-like structures):
Changes in pH can lead to the hydrolysis and inactivation of some macrolide antibiotics.
-
Acid Hydrolysis : Prepare a 1 M solution of hydrochloric acid (HCl).
-
Base Hydrolysis : Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Procedure : In a fume hood, treat the contaminated material with either the acid or base solution. Monitor for any reaction.
-
Neutralization : After a sufficient contact time (to be determined by small-scale testing), neutralize the solution (base with acid, or acid with base) to a pH between 6 and 8.
-
Disposal : Dispose of the neutralized solution as hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general workflow for handling chemical waste in a laboratory setting.
Caption: Decision pathway for the disposal of this compound waste.
Caption: General workflow for handling chemical waste in a laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
